molecular formula C10H6BrNO3 B1267915 6-Bromo-2-hydroxyquinoline-4-carboxylic acid CAS No. 5463-29-6

6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Cat. No.: B1267915
CAS No.: 5463-29-6
M. Wt: 268.06 g/mol
InChI Key: MSHIVFYFWJGDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIVFYFWJGDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281365
Record name 6-bromo-2-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-29-6
Record name 5463-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-2-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-hydroxyquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Pfitzinger-Type Condensation

The primary route for synthesizing this compound is a Pfitzinger-type condensation reaction. This method involves the reaction of a substituted isatin with a compound containing an active methylene group. In this specific synthesis, 5-bromoisatin is reacted with malonic acid in the presence of a base. The reaction proceeds through the opening of the isatin ring, followed by condensation with malonic acid and subsequent cyclization to form the quinoline ring system.

It is important to note that 2-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 2-oxo (or quinolinone) form. Spectroscopic and theoretical studies indicate that the equilibrium generally favors the more thermodynamically stable 2-oxo tautomer, 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 5-Bromoisatin (5-Bromoindoline-2,3-dione)[1]
Molecular FormulaC₈H₄BrNO₂[1]
Molecular Weight226.03 g/mol [1]
Reactant Malonic Acid[1]
Molecular FormulaC₃H₄O₄
Molecular Weight104.06 g/mol
Product This compound[1]
Molecular FormulaC₁₀H₆BrNO₃[2]
Molecular Weight268.06 g/mol [3]
Theoretical Yield Based on a reported synthesis starting with 0.250 g of 5-bromoisatin and obtaining 0.150 g of product, the calculated yield is approximately 50.4%.[1]
Purity Commercially available samples are typically ≥98% pure.[3]
Melting Point >300 °C[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on reported procedures for Pfitzinger-type reactions.

Materials:

  • 5-Bromoisatin (0.250 g, 1.11 mmol)

  • Malonic acid (0.231 g, 2.22 mmol, 2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (0.250 g) in anhydrous tetrahydrofuran (approximately 3-5 mL).

  • Addition of Reactant: Add malonic acid (2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A solid precipitate may be observed during the reaction.[1]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Hydrolysis and Precipitation: To the resulting residue, add an appropriate amount of water and reflux for an additional 4 hours to ensure complete reaction and hydrolysis of any intermediates.[1]

  • Isolation of Crude Product: Cool the aqueous suspension to room temperature. If the product has precipitated, it can be collected by vacuum filtration.

  • Acidification: If the product remains dissolved, cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.[1]

Mandatory Visualization

Synthesis_Pathway Five_Bromoisatin 5-Bromoisatin Intermediate Ring-Opened Intermediate Five_Bromoisatin->Intermediate THF, Reflux Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Product 6-Bromo-2-hydroxyquinoline- 4-carboxylic Acid Intermediate->Product Cyclization & Hydrolysis

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of novel therapeutics.

Core Physicochemical Data

PropertyValueData TypeSource
Molecular Formula C₁₀H₆BrNO₃-PubChem
Molecular Weight 268.06 g/mol CalculatedPubChem[1]
Melting Point 271 °C (decomposes)Experimental (for isomer)ChemicalBook[2]
Boiling Point 436.9 ± 45.0 °CPredicted (for isomer)ChemicalBook[2]
Water Solubility Slightly solubleQualitative (for isomer)ChemicalBook
pKa 0.59 ± 0.30Predicted (for isomer)ChemicalBook[2]
logP (XlogP) 1.3PredictedPubChemLite[3]

Experimental Protocols

Standard methodologies for determining the key physicochemical properties of quinoline carboxylic acids are detailed below. These protocols are provided as a guide for the experimental characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[1][4]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • A solution of the compound with a known concentration is prepared.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid or base is incrementally added to the solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Biological Activity and Signaling Pathway

Quinoline-4-carboxylic acids are a well-established class of inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[2][3][5][7][8][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][10] By inhibiting DHODH, these compounds can disrupt the proliferation of rapidly dividing cells, such as cancer cells, making them attractive candidates for anticancer drug development.[2][3]

The structure-activity relationship (SAR) studies of quinoline carboxylic acid analogs have identified three critical regions for potent DHODH inhibition: a bulky hydrophobic substituent at the C-2 position, the essential carboxylic acid at the C-4 position which likely forms a salt bridge in the enzyme's active site, and appropriate substitutions on the benzo portion of the quinoline ring.[2][5][7]

Below is a diagram illustrating the proposed mechanism of action for this compound as a DHODH inhibitor within the de novo pyrimidine biosynthesis pathway.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare DHODH enzyme solution add_enzyme Add DHODH enzyme and incubate prep_enzyme->add_enzyme prep_reaction_mix Prepare reaction mix (DHO, DCIP, CoQ10) initiate_reaction Initiate reaction by adding reaction mix prep_reaction_mix->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction measure_absorbance Measure decrease in absorbance at 600-650 nm initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

References

An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid (CAS: 5463-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to support further investigation of this compound.

Core Properties and Data

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃[1]
Molecular Weight 268.06 g/mol [1]
Predicted Boiling Point 446.7±45.0 °C[3]
Predicted Density 1.804±0.06 g/cm³[3]
Predicted pKa 2.54±0.20[3]
Appearance Off-white to light yellow solid[3]

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[3]

Experimental Protocol: Synthesis from 5-Bromoindoline-2,3-dione

Materials:

  • 5-bromoindoline-2,3-dione

  • Malonic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 5-bromoindoline-2,3-dione (1.0 equivalent) in tetrahydrofuran (THF).

  • Add malonic acid (2.0 equivalents) to the solution in a round-bottomed flask.

  • Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours). The formation of a solid precipitate should be observed.

  • After the reaction period, concentrate the suspension under reduced pressure to remove the solvent.

  • Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the solid with water and dry to afford this compound.[3]

Workflow for the Synthesis of this compound:

G A 5-bromoindoline-2,3-dione + Malonic Acid in THF B Reflux overnight (12h) A->B Heat C Solvent Removal (Reduced Pressure) B->C D Add Water and Reflux (4h) C->D E Filtration and Drying D->E F This compound E->F

Synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known functional groups (quinoline, carboxylic acid, hydroxyl, and bromo groups), the expected spectral characteristics can be predicted. Commercial suppliers may offer analytical data upon request.[4]

Predicted Spectroscopic Characteristics:
  • ¹H NMR: Aromatic protons on the quinoline ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-180 ppm. Aromatic carbons will appear between δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electronegativity.

  • FT-IR: The spectrum is expected to show a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should be observed around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration will be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for all bromine-containing fragments. Predicted mass spectrometry adducts are available in public databases.[5]

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been extensively reported, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant pharmacological potential, including anticancer, antibacterial, and antimalarial activities.

Notably, certain derivatives of quinoline-4-carboxylic acid have been identified as inhibitors of key cellular signaling proteins. For instance, some have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer and plays a crucial role in cell proliferation and survival.[6][7][8] Additionally, other quinoline derivatives have been investigated as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cellular metabolism and cancer.[9][10]

Representative Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors can disrupt this pathway at various points. The following diagram illustrates a generalized mechanism of STAT3 inhibition, a potential mode of action for quinoline-4-carboxylic acid derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Quinoline-4-carboxylic Acid Derivative Inhibitor->STAT3_active Inhibition of Phosphorylation/ Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Potential mechanism of action via STAT3 signaling inhibition.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active quinoline-4-carboxylic acids suggests it may exhibit interesting pharmacological properties. This guide provides a foundational summary of its known characteristics and methodologies for its synthesis and potential evaluation. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and specific biological targets and mechanisms of action.

References

Navigating the Solubility Landscape of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of Quinoline Derivatives

Quinoline and its derivatives, a class of heterocyclic aromatic compounds, generally exhibit solubility in various organic solvents such as alcohols and ethers.[1] However, their solubility can be influenced by factors like the nature and position of substituents on the quinoline ring, the polarity of the solvent, and the pH of the medium, particularly for ionizable compounds.[2] For many quinoline derivatives, poor aqueous solubility is a significant challenge in drug development, often necessitating the use of co-solvents or formulation strategies to enhance bioavailability.[3]

Quantitative Solubility Data

As of this guide's compilation, specific quantitative solubility data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in common organic solvents has not been reported in peer-reviewed literature. To facilitate future research and provide a standardized framework for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

Organic SolventChemical FormulaTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., EthanolC₂H₅OH25Data Not AvailableData Not Availablee.g., HPLC, UV-Vis
e.g., MethanolCH₃OH25Data Not AvailableData Not Availablee.g., HPLC, UV-Vis
e.g., AcetoneC₃H₆O25Data Not AvailableData Not Availablee.g., HPLC, UV-Vis
e.g., DichloromethaneCH₂Cl₂25Data Not AvailableData Not Availablee.g., HPLC, UV-Vis
e.g., Dimethyl Sulfoxide(CH₃)₂SO25Data Not AvailableData Not Availablee.g., HPLC, UV-Vis
e.g., N,N-Dimethylformamide(CH₃)₂NC(O)H25Data Not AvailableData Not Availablee.g., HPLC, UV-Vis

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in an organic solvent of interest. This methodology is based on the widely accepted equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or water bath

  • High-speed centrifuge

  • Syringe filters (0.22 µm, ensure filter material compatibility with the solvent and compound)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a glass vial.

    • Add a known volume of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Seal the vial tightly.

  • Equilibration:

    • To promote dissolution, vigorously vortex the mixture for 1-2 minutes.[3]

    • If necessary, sonicate the mixture for 10-15 minutes to break up any aggregates.[3]

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.[3]

    • Alternatively, the suspension can be filtered through a 0.22 µm syringe filter.[3] It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter material.

  • Quantification of Dissolved Compound:

    • Carefully take a precise aliquot of the clear supernatant (or filtrate).

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3] A standard calibration curve should be prepared using known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the logical workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Vortex and Sonicate B->C Initial Dissolution D Incubate at constant temperature (24-72h) C->D E Centrifuge at >10,000 x g or Filter through 0.22 µm filter D->E Phase Separation F Take aliquot of supernatant E->F Sample Collection G Dilute sample F->G H Analyze by HPLC or UV-Vis G->H I Calculate Solubility (mg/mL or mol/L) H->I Data Analysis

Fig. 1: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various research and development applications. While specific data is currently lacking in the public domain, the generalized experimental protocol provided in this guide offers a clear and effective pathway for researchers to determine this essential property. The systematic determination and dissemination of such data will be invaluable to the scientific community, particularly for those in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide combines available information with theoretical considerations based on the well-established chemistry of quinoline and carboxylic acid moieties. The guide includes a summary of key molecular properties, a detailed experimental protocol for its synthesis, and a discussion of its likely structural features.

Molecular and Physicochemical Properties

This compound is a halogenated derivative of the kynurenic acid scaffold. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃PubChem[1]
Molecular Weight 268.06 g/mol PubChem
Canonical SMILES C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)OPubChem[1]
InChI Key MSHIVFYFWJGDMA-UHFFFAOYSA-NPubChem[1]
CAS Number 5463-29-6ChemicalBook[2]
Predicted XLogP3 1.3PubChem[1]
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted Rotatable Bond Count 1PubChem

Synthesis of this compound

A documented synthetic route for this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[2]

Experimental Protocol

Materials:

  • 5-bromoindoline-2,3-dione

  • Malonic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 5-bromoindoline-2,3-dione (e.g., 0.250 g) in tetrahydrofuran (THF, 3 ml) in a round-bottomed flask.

  • Add malonic acid (2 equivalents) to the solution.

  • Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours).

  • After the reflux period, a solid precipitate should be observed.

  • Concentrate the suspension under reduced pressure to remove the THF.

  • Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.

  • Collect the solid product by filtration.

This procedure yields this compound as a solid.[2]

Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 5-bromoindoline-2,3-dione 5-bromoindoline-2,3-dione Reflux in THF (12h) Reflux in THF (12h) 5-bromoindoline-2,3-dione->Reflux in THF (12h) Malonic acid Malonic acid Malonic acid->Reflux in THF (12h) THF (solvent) THF (solvent) THF (solvent)->Reflux in THF (12h) Concentration Concentration Reflux in THF (12h)->Concentration Reflux in Water (4h) Reflux in Water (4h) Concentration->Reflux in Water (4h) Filtration Filtration Reflux in Water (4h)->Filtration Isolation This compound This compound Filtration->this compound

Synthesis workflow for this compound.

Molecular Structure and Conformation

Tautomerism

The "2-hydroxyquinoline" moiety of the molecule is known to exist in a tautomeric equilibrium with its "quinolin-2(1H)-one" form. For 2-hydroxyquinolines, this equilibrium strongly favors the quinolin-2(1H)-one tautomer. Therefore, it is highly probable that this compound predominantly exists as 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid .

Conformational Considerations

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring. The orientation of the carboxylic acid's hydroxyl group can also vary.

The planarity of the quinoline ring system is expected to be maintained. The conformation of the carboxylic acid group relative to the ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Due to the lack of specific studies on this molecule, a definitive statement on its preferred conformation in different states (solid, solution) cannot be made. Computational modeling would be required to predict the most stable conformers.

Logical Relationship of Structural Features

G Molecule Molecule Quinoline Ring System Quinoline Ring System Molecule->Quinoline Ring System Core Scaffold Carboxylic Acid Group Carboxylic Acid Group Molecule->Carboxylic Acid Group at C4 Bromo Substituent Bromo Substituent Molecule->Bromo Substituent at C6 Hydroxy/Oxo Group Hydroxy/Oxo Group Molecule->Hydroxy/Oxo Group at C2 Planarity Planarity Quinoline Ring System->Planarity Rotational Freedom Rotational Freedom Carboxylic Acid Group->Rotational Freedom Tautomerism Tautomerism Hydroxy/Oxo Group->Tautomerism Quinolin-2(1H)-one (favored) Quinolin-2(1H)-one (favored) Tautomerism->Quinolin-2(1H)-one (favored)

Key structural features of the molecule.

Spectroscopic Data

While specific experimental spectra for this compound are not available, the expected features can be predicted based on its functional groups.

Predicted Mass Spectrometry Data
AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺267.96040145.0
[M+Na]⁺289.94234157.8
[M-H]⁻265.94584149.0
[M+NH₄]⁺284.98694163.8
[M+K]⁺305.91628145.6
Data from PubChem, predicted using CCSbase.[1]

Further Research

To fully elucidate the molecular structure and conformation of this compound, further experimental and computational studies are warranted. X-ray crystallography would provide definitive data on its solid-state structure. Spectroscopic techniques such as ¹H and ¹³C NMR would confirm its structure in solution, and computational chemistry could be employed to explore its conformational landscape and electronic properties. As there is no information available regarding its biological activity, screening in various assays would be necessary to determine its potential role in any signaling pathways.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a predicted spectrum based on established NMR principles and data from closely related analogs. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects (bromo, hydroxyl, and carboxylic acid groups) on the quinoline core, referencing spectral data from similar compounds. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]
H-3~7.15s-
H-5~8.20d~2.0
H-7~7.85dd~9.0, 2.0
H-8~7.60d~9.0
-OH (hydroxyl)Variable, broads (broad)-
-COOH (carboxyl)Variable, broads (broad)-
-NH~11.5s (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~162.5
C-3~108.0
C-4~145.0
C-4a~140.0
C-5~128.0
C-6~118.0
C-7~135.0
C-8~125.0
C-8a~123.0
C=O (carboxyl)~168.0

Disclaimer: The spectral data presented are predicted values and should be confirmed by experimental analysis.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR peak assignments.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of compound due to its ability to dissolve polar compounds and exchange with labile protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 15-20 ppm, to ensure all aromatic and exchangeable protons are observed.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift (δ) of each peak in both the ¹H and ¹³C NMR spectra.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting NMR spectral data.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Weighing, Dissolution) B NMR Spectrometer Setup (Parameter Optimization) A->B C Data Acquisition (¹H and ¹³C NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, Coupling Constants) D->E F Structure Elucidation and Verification E->F

Caption: A logical workflow for NMR spectral analysis.

starting materials for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the primary synthetic route, including the necessary starting materials, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound, also known by its tautomeric form 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. The presence of the bromine atom and the carboxylic acid group on the quinoline ring provides versatile handles for further chemical modifications, making it an attractive building block for the synthesis of novel therapeutic agents.

Primary Synthetic Pathway: The Doebner Reaction

The most direct and established method for the synthesis of this compound is a variation of the Doebner reaction. This reaction facilitates the formation of quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[1] In the case of the target molecule, the synthesis involves the reaction of 4-bromoaniline with pyruvic acid. The "2-hydroxy" substituent is formed through tautomerization of the initially formed 2-oxo group within the quinoline ring system.

The overall reaction can be summarized as follows:

Caption: Workflow for the Doebner Synthesis.

Conclusion

The Doebner reaction provides a reliable and straightforward method for the synthesis of this compound from readily available starting materials. This technical guide offers a foundational protocol for researchers and scientists in the field of drug development, enabling the synthesis of this versatile building block for the exploration of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

The Dawn of a Scaffold: A Historical and Technical Guide to the Discovery and Initial Studies of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and foundational studies of quinoline carboxylic acids, a scaffold that has become a cornerstone in modern medicinal chemistry. From their initial isolation from natural sources to the development of seminal synthetic methodologies, this document provides a comprehensive overview of the early scientific endeavors that paved the way for the development of a vast array of therapeutic agents. The information presented herein is curated to provide researchers and drug development professionals with a thorough understanding of the origins of this critical chemical class, including detailed experimental protocols from foundational studies, quantitative data, and visualizations of key reaction pathways.

From Bark to Bench: The Early Discoveries

The story of quinoline carboxylic acids is intrinsically linked to the study of natural products, particularly the alkaloids found in the bark of the Cinchona tree. In the 19th century, as chemists worked to elucidate the structures of these potent antimalarial compounds, they employed oxidative degradation techniques. This process led to the identification of a stable, nitrogen-containing aromatic core that was named quinoline.

One of the earliest and most significant discoveries in this family was that of cinchoninic acid (quinoline-4-carboxylic acid). It was identified as a product of the oxidation of cinchonine, a major alkaloid present in cinchona bark.[1] This discovery was a pivotal moment, providing a fundamental chemical clue to the structure of the complex cinchona alkaloids and simultaneously introducing a new class of heterocyclic compounds to the scientific community.

The isolation of quinoline itself from coal tar in 1834 by Friedlieb Ferdinand Runge laid further groundwork for the exploration of this heterocyclic system.[2] However, it was the targeted synthesis of its carboxylic acid derivatives that truly unlocked the potential of this scaffold in medicinal chemistry.

The Birth of Synthetic Methodologies

The late 19th century was a period of intense innovation in organic synthesis, and the burgeoning interest in quinoline chemistry led to the development of several named reactions that remain fundamental to this day. These methods provided access to a wide variety of substituted quinoline carboxylic acids, enabling the first systematic investigations into their chemical and physical properties.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a versatile method for the synthesis of quinoline derivatives.[3][4][5] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde.[3][6][7] This reaction can be catalyzed by either acids or bases.[3][5][6]

The general mechanism of the Friedländer synthesis can proceed through two viable pathways, as illustrated below.

Friedlander_Synthesis cluster_path1 Mechanism 1: Aldol Condensation First cluster_path2 Mechanism 2: Schiff Base Formation First 2-aminoaryl\ncarbonyl (1) 2-aminoaryl carbonyl (1) aldol adduct (3) aldol adduct (3) 2-aminoaryl\ncarbonyl (1)->aldol adduct (3) + carbonyl\ncompound (2) carbonyl compound (2) carbonyl\ncompound (2)->aldol adduct (3) unsaturated\ncarbonyl (4) unsaturated carbonyl (4) aldol adduct (3)->unsaturated\ncarbonyl (4) - H2O quinoline (7) quinoline (7) unsaturated\ncarbonyl (4)->quinoline (7) - H2O (imine formation) 2-aminoaryl\ncarbonyl (1)_2 2-aminoaryl carbonyl (1) Schiff base (5) Schiff base (5) 2-aminoaryl\ncarbonyl (1)_2->Schiff base (5) + carbonyl\ncompound (2)_2 carbonyl compound (2) carbonyl\ncompound (2)_2->Schiff base (5) aldol adduct (6) aldol adduct (6) Schiff base (5)->aldol adduct (6) Aldol reaction quinoline (7)_2 quinoline (7) aldol adduct (6)->quinoline (7)_2 - H2O

Fig. 1: Reaction mechanisms of the Friedländer synthesis.

While historical protocols often involved harsh conditions, modern adaptations have focused on greener approaches. The following is a representative protocol for a catalyst-free Friedländer synthesis in water, demonstrating the evolution of this foundational reaction.

  • Reaction Setup: In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).

  • Heating: Heat the mixture at 70°C with stirring. The reaction progress is typically monitored by Thin-Layer Chromatography (TLC). Reaction times can range from 1 to 5 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration.[8]

The Pfitzinger Reaction (1886)

Another cornerstone in the synthesis of quinoline carboxylic acids is the Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886.[1] This method provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][9]

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes an intramolecular aldol-type condensation and dehydration to yield the final quinoline-4-carboxylic acid product.[8]

Pfitzinger_Reaction Isatin Isatin Isatoic Acid\nIntermediate Isatoic Acid Intermediate Isatin->Isatoic Acid\nIntermediate Base (e.g., KOH) H₂O Imine\nIntermediate Imine Intermediate Isatoic Acid\nIntermediate->Imine\nIntermediate + Carbonyl\nCompound Carbonyl Compound Carbonyl\nCompound->Imine\nIntermediate Quinoline-4-carboxylic\nAcid Quinoline-4-carboxylic Acid Imine\nIntermediate->Quinoline-4-carboxylic\nAcid Intramolecular Condensation & -H₂O

Fig. 2: Generalized pathway of the Pfitzinger reaction.

The following protocol is a representative example of the Pfitzinger reaction.

  • Preparation of Isatin Solution: Dissolve isatin (0.5 g, 3.4 mmol) in 10 ml of a 33% potassium hydroxide solution.

  • Addition of Acetophenone: Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 ml of ethanol to the isatin solution.

  • Reaction: Reflux the mixture at 85°C for 8 hours.

  • Work-up and Isolation: Remove the solvent using a rotary evaporator. Add 100 ml of water and adjust the pH to 5-6 with 3 M HCl. The product is then obtained by filtration.[10]

The following table summarizes yields for various 2-substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction in early studies.

Isatin DerivativeCarbonyl CompoundProductYield (%)
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid35
Isatin4-Bromoacetophenone2-(4-Bromophenyl)quinoline-4-carboxylic acid21.2
Isatin4-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline-4-carboxylic acid63.0
Isatin2-Fluoroacetophenone2-(2-Fluorophenyl)quinoline-4-carboxylic acid59.7
Data adapted from a study on the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[10]
The Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[2][9] This three-component reaction has proven to be a versatile method for the synthesis of a wide range of substituted quinoline-4-carboxylic acids.

Doebner_Reaction cluster_reactants Reactants Aniline Aniline Reaction\nMixture Reaction Mixture Aniline->Reaction\nMixture Aldehyde Aldehyde Aldehyde->Reaction\nMixture Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction\nMixture Quinoline-4-carboxylic\nAcid Quinoline-4-carboxylic Acid Reaction\nMixture->Quinoline-4-carboxylic\nAcid Condensation and Cyclization

Fig. 3: Overview of the Doebner reaction.

Early Biological Investigations: A Glimpse into Future Applications

While the primary focus of the initial studies on quinoline carboxylic acids was on their synthesis and chemical characterization, the structural relationship to the potent antimalarial quinine undoubtedly spurred early interest in their biological activities. Although detailed mechanistic studies were not possible with the tools available at the time, the foundational work of synthesizing and isolating these compounds was a critical first step that enabled later investigations into their therapeutic potential.

The development of synthetic antimicrobial agents like nalidixic acid, a quinolone carboxylic acid derivative, marked a significant milestone in the therapeutic application of this class of compounds.[11] These early synthetic antimicrobials, however, had limitations, including poor absorption and limited activity against Gram-positive bacteria.[11] This spurred further research and the development of more potent derivatives, such as the fluoroquinolones.[11]

The following diagram illustrates the logical progression from the discovery of the quinoline scaffold to the development of early therapeutic agents.

Drug_Discovery_Flow Natural Product\n(Quinine) Natural Product (Quinine) Structural\nElucidation Structural Elucidation Natural Product\n(Quinine)->Structural\nElucidation Quinoline\nScaffold Quinoline Scaffold Structural\nElucidation->Quinoline\nScaffold Synthetic\nMethodologies Synthetic Methodologies Quinoline\nScaffold->Synthetic\nMethodologies Substituted\nQuinoline Carboxylic Acids Substituted Quinoline Carboxylic Acids Synthetic\nMethodologies->Substituted\nQuinoline Carboxylic Acids Biological\nScreening Biological Screening Substituted\nQuinoline Carboxylic Acids->Biological\nScreening Lead\nCompound Lead Compound Biological\nScreening->Lead\nCompound Further\nOptimization Further Optimization Lead\nCompound->Further\nOptimization Therapeutic\nAgent Therapeutic Agent Further\nOptimization->Therapeutic\nAgent

Fig. 4: Logical workflow from natural product to therapeutic agent.

Conclusion

The historical discovery and initial studies of quinoline carboxylic acids laid a robust foundation for one of the most important scaffolds in medicinal chemistry. The pioneering work of chemists in the 19th century, through both the degradation of natural products and the development of novel synthetic methods, provided the chemical tools and intellectual framework for generations of scientists to build upon. This rich history continues to inspire the design and synthesis of new therapeutic agents, demonstrating the enduring legacy of these foundational discoveries.

References

A Deep Dive into 6-Bromo-2-hydroxyquinoline-4-carboxylic acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its structural, electronic, and potential biological properties. While direct and extensive research on this specific molecule is emerging, this paper synthesizes available data and draws parallels from closely related analogs to present a cohesive analysis. This guide covers the fundamental physicochemical properties, spectroscopic analysis, and computational methodologies such as Density Functional Theory (DFT) and molecular docking, which are crucial for modern drug discovery and development. The information is presented to facilitate further research and application of this compound in various scientific domains.

Introduction

Quinoline and its derivatives have long been a focal point of research in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a carboxylic acid group to the 2-hydroxyquinoline core in this compound is expected to modulate its physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic efficacy. Theoretical and computational chemistry provide powerful tools to predict and understand the behavior of such molecules at an atomic level, thereby guiding synthetic efforts and biological evaluations. This whitepaper aims to consolidate the current understanding of this compound from a theoretical and computational standpoint.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃PubChem[1]
Molecular Weight 268.07 g/mol Sigma-Aldrich
IUPAC Name This compoundChemicalBook[2]
CAS Number 5463-29-6ChemicalBook[2]
Predicted XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Characterization

While various methods for the synthesis of quinoline derivatives exist, a specific protocol for this compound has been reported.

Synthesis Protocol

A reported synthesis of 6-bromo-2-hydroxy-4-carboxylic acid quinoline involves the reaction of 5-bromoindoline-2,3-dione with malonic acid in tetrahydrofuran (THF).[2] The mixture is heated to reflux overnight. After the reaction, the solvent is removed, and the residue is refluxed in water. The solid product is then collected by filtration.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-bromoindoline-2,3-dione 5-bromoindoline-2,3-dione Reaction Mixture Reaction Mixture 5-bromoindoline-2,3-dione->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture THF Solvent: THF Reflux1 Reflux Overnight THF->Reflux1 Solvent Removal Solvent Removal Reflux1->Solvent Removal Water Solvent: Water Reflux2 Reflux 4 hours Water->Reflux2 Filtration Filtration Reflux2->Filtration Product This compound Reaction Mixture->THF Solvent Removal->Water Filtration->Product

Synthesis workflow for this compound.
Spectroscopic Analysis

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon framework.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹). Key expected vibrations include O-H stretching, C=O stretching (from both the quinolone tautomer and the carboxylic acid), C=C and C=N stretching of the quinoline ring, and C-Br stretching.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine would result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Theoretical and Computational Studies

Computational methods are invaluable for understanding the electronic structure, reactivity, and potential biological interactions of this compound.

G cluster_input Initial Input cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_output Predicted Properties mol_structure 2D/3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt ligand_prep Ligand Preparation mol_structure->ligand_prep freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop output_data Optimized Geometry Vibrational Spectra Reactivity Indices Binding Affinity freq_calc->output_data electronic_prop->output_data protein_prep Target Protein Preparation docking_sim Docking Simulation protein_prep->docking_sim ligand_prep->docking_sim binding_analysis Binding Mode and Energy Analysis docking_sim->binding_analysis binding_analysis->output_data

Workflow for theoretical and computational analysis.
Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can predict its optimized geometry, vibrational frequencies, and electronic properties.

Computational Protocol: DFT Calculations

  • Structure Optimization: The initial 3D structure of the molecule is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This provides the most stable conformation of the molecule.

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared and Raman spectra.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Predicted DFT Parameters for a Representative Quinoline Carboxylic Acid Derivative *

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -2.1 eVElectron-accepting ability
HOMO-LUMO Gap 4.4 eVChemical reactivity and stability
Dipole Moment 3.8 DMolecular polarity

*Note: These are representative values for a similar quinoline carboxylic acid derivative and are intended for illustrative purposes. Specific calculations for this compound are required for precise values.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. Studies on similar 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have shown their potential as inhibitors of P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance.[3]

Computational Protocol: Molecular Docking

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., P-glycoprotein, PDB ID: 6C0V) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning partial charges.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity (docking score).

G cluster_ligand Ligand cluster_protein Target Protein cluster_interaction Binding Interactions cluster_outcome Potential Outcome Ligand 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid HBond Hydrogen Bonding Ligand->HBond interacts via Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic PiStacking π-π Stacking Ligand->PiStacking Protein P-glycoprotein (ABCB1) Protein->HBond Protein->Hydrophobic Protein->PiStacking Inhibition Inhibition of P-glycoprotein Efflux HBond->Inhibition leads to Hydrophobic->Inhibition PiStacking->Inhibition

Potential signaling pathway inhibition by the molecule.

Table 3: Representative Molecular Docking Results for a Quinoline Carboxylic Acid Derivative with P-glycoprotein *

ParameterValue
Binding Affinity (kcal/mol) -8.5 to -9.5
Key Interacting Residues Tyrosine, Phenylalanine, Leucine, Serine
Types of Interactions Hydrogen bonds, hydrophobic interactions, π-π stacking

*Note: These values are based on studies of similar quinoline carboxylic acid derivatives and serve as an example.[3] Docking studies specific to this compound would be necessary to determine its precise binding characteristics.

Conclusion

The theoretical and computational analysis of this compound, informed by data from closely related analogs, suggests that it is a molecule with significant potential for further investigation. Its physicochemical properties, predicted electronic characteristics, and the likelihood of strong interactions with biological targets such as P-glycoprotein make it a compelling candidate for drug discovery programs. The methodologies and protocols outlined in this guide provide a framework for researchers to conduct further in-depth studies, which will be crucial for fully elucidating the therapeutic potential of this promising compound. Future work should focus on obtaining experimental spectroscopic data and performing specific DFT and molecular docking studies on this compound to validate and expand upon the theoretical insights presented herein.

References

Unlocking the Therapeutic Potential of Novel Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth overview of the latest advancements in the development of novel quinoline derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The information presented herein is curated to facilitate further research and drug development efforts in this promising area.

Anticancer Activities of Novel Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in oncology, exhibiting a variety of mechanisms to combat cancer progression.[4][5] These mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5][6]

A series of novel quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, showing potent antiproliferative effects in various cancer cell lines.[7] For instance, compound 5a from this series demonstrated significant activity by promoting apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[7] Another study highlighted quinoline derivatives that induce growth suppression in breast cancer cells by arresting the cell cycle.[4] Furthermore, certain quinoline derivatives have shown the ability to downregulate Lumican, a protein overexpressed in many cancers, thereby inhibiting cancer cell progression.[8]

Quantitative Data: Anticancer Activity
Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 5a (EGFR/HER-2 inhibitor)MCF-7 (Breast), A-549 (Lung)0.025 - 0.082EGFR/HER-2 dual inhibition, Apoptosis induction[7]
Compounds 13e, 13f, 13h PC-3 (Prostate), KG-1 (Leukemia)2.61 - 4.73Pim-1 kinase inhibition[9]
7-chloro-4-quinolinylhydrazone derivatives SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³Cytotoxic[4]
Compound 91b1 Various cancer cell linesNot specifiedDownregulation of Lumican[8]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)Comparable to cisplatin/doxorubicinIncreased p53 and p21 expression, altered Bcl-2/Bax expression[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: EGFR/HER-2 Inhibition

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibits Quinoline_Derivative->HER2 Inhibits

Caption: EGFR/HER-2 signaling pathway inhibition by novel quinoline derivatives.

Antimicrobial Activities of Novel Quinoline Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[11][12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase and peptide deformylase (PDF).[13][14]

Several studies have reported the synthesis of quinoline derivatives with potent activity against a range of bacterial and fungal strains.[11][12] For example, a series of novel quinoline derivatives showed excellent MIC values against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[12] Another study synthesized quinoline-3-carbonitrile and 2-chloroquinoline derivatives that displayed significant potency against various bacterial strains, comparable to standard antibiotics like Ciprofloxacin.[14]

Quantitative Data: Antimicrobial Activity
Compound/Derivative ClassBacterial Strain(s)Fungal Strain(s)MIC (µg/mL)Reference
Substituted 6-amino-4-methyl-1H-quinoline-2-ones B. cereus, Staphylococcus, Pseudomonas, E. coliA. flavus, A. niger, F. oxysporum, C. albicans3.12 - 50[12][13]
Quinoline-3-carbonitrile & 2-chloroquinoline derivatives Gram-positive & Gram-negative bacteriaVarious fungiNot specified, potent activity reported[14]
2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) Xanthomonas oryzae-3.12[15][16]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) Methicillin-resistant S. aureus (MRSA)-Comparable to oxacillin/ciprofloxacin[10]
Quinoline Derivatives Q1, Q2, Q3, Q4 K. pneumoniae, B. subtilis, S. aureus, E. coli-Inhibition Zone (mm): 17-21[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

  • Serial Dilution: The quinoline derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Synthesis of Novel Quinoline Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for the screening of novel antimicrobial quinoline derivatives.

Antiviral Activities of Novel Quinoline Derivatives

Quinoline derivatives have a long history as antiviral agents, with chloroquine and hydroxychloroquine being well-known examples.[18] Recent research has focused on developing novel quinoline compounds with broad-spectrum antiviral activity.[18][19][20] These compounds have shown promise against a variety of viruses, including Dengue virus, Japanese Encephalitis virus, and SARS-CoV-2.[18][19][21]

Two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein.[18][19] Another study reported new quinoline-morpholine hybrids with pronounced inhibitory profiles against SARS-CoV-2, with EC50 values in the low micromolar range.[21]

Quantitative Data: Antiviral Activity
Compound/Derivative ClassVirusCell LineEC50 (µM)Reference
Novel Quinoline Derivatives 1 and 2 Dengue Virus Serotype 2 (DENV2)Not specifiedLow to sub-micromolar range[18][19]
Quinoline-morpholine hybrids SARS-CoV-2Vero 76As low as 1.5 ± 1.0[21]
Chloroquine (Reference) SARS-CoV-2Vero 763.1 ± 2.7[21]
Quinoline derivatives 1b, 1g-h, 1af, 1ah Respiratory Syncytial Virus (RSV)Not specified3.10 - 6.93[22]
Quinoline derivative 1ae Influenza A Virus (IAV)Not specified1.87 ± 0.58[22]
Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the production of infectious virus particles after treatment with a potential antiviral compound.

  • Cell Infection: A monolayer of susceptible cells is infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then treated with various concentrations of the quinoline derivative.

  • Incubation: The cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

  • Virus Titration: The supernatant containing the progeny virus is collected, and the viral titer is determined using a plaque assay or TCID50 (50% tissue culture infective dose) assay.

  • EC50 Calculation: The EC50, the concentration of the compound that reduces the virus yield by 50%, is calculated.

Anti-inflammatory Activities of Novel Quinoline Derivatives

Chronic inflammation is a key factor in many diseases, and quinoline derivatives have been investigated as potential anti-inflammatory agents.[23][24][25] Their mechanisms of action can involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX).[24]

A study on quinoline derivatives bearing azetidinone scaffolds showed significant anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model.[23] Another review highlights that the anti-inflammatory activity of quinoline derivatives is dependent on the nature and position of substituents on the quinoline ring, targeting enzymes like PDE4 and TACE.[24]

Quantitative Data: Anti-inflammatory Activity
Compound/Derivative ClassIn Vivo/In Vitro ModelActivityReference
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) Carrageenan-induced rat paw edemaSignificant anti-inflammatory and analgesic activity[23]
Quinoline-4-carboxylic acid & Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[26]
Compound 3f LPS-induced systemic inflammationSignificantly decreased serum TNF-α[25]
Compounds 2 and 6 Carrageenan-induced paw edema, Writhing assayComparable effect to diclofenac sodium[27]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds (quinoline derivatives) are administered orally or intraperitoneally.

  • Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: General Anti-inflammatory Action

Anti_Inflammatory_Action cluster_cellular_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->COX_Enzymes Inhibits Quinoline_Derivative->NF_kB_Pathway Inhibits

Caption: General mechanism of anti-inflammatory action of quinoline derivatives.

Conclusion

Novel quinoline derivatives represent a versatile and highly promising class of therapeutic agents with a wide spectrum of biological activities. The data and protocols summarized in this guide underscore the significant potential of these compounds in addressing critical unmet needs in cancer, infectious diseases, and inflammatory disorders. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of quinoline derivatives into clinical realities.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a halogenated derivative of kynurenic acid, is a versatile scaffold in medicinal chemistry. Its quinoline core is a prevalent feature in a multitude of biologically active compounds, and the strategic placement of the bromo, hydroxyl, and carboxylic acid groups provides multiple points for chemical modification and interaction with biological targets. This document provides detailed application notes on its potential therapeutic uses, protocols for relevant biological assays, and an overview of its synthesis and potential mechanisms of action.

The structural similarity of this compound to kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggests its potential application in the development of novel therapeutics for neurodegenerative diseases.[1][2] Furthermore, the quinoline scaffold is a well-established pharmacophore in the design of anticancer and antimicrobial agents.[3][4]

Application Notes

Anticancer Drug Development

The 4-hydroxy-2-quinolone scaffold, of which this compound is a member, has been identified as a promising framework for the development of novel anticancer agents. Derivatives of the closely related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated significant cytotoxic activity against human colon cancer cell lines.[5][6] This suggests that 6-bromo substituted analogues could exhibit similar or enhanced potency.

Mechanism of Action: The anticancer activity of these quinolone derivatives is believed to be mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) signaling pathway.[5][6] PI3Kα is a key enzyme in a critical signaling cascade that promotes cell proliferation, survival, and growth. Its inhibition can lead to the induction of apoptosis in cancer cells.

Neuroprotective Agent Development

As an analogue of kynurenic acid, this compound holds potential as a modulator of glutamatergic neurotransmission. Kynurenic acid is known to antagonize the glycine site of the NMDA receptor, thereby reducing excitotoxicity implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][7][8] The bromo-substitution on the quinoline ring may enhance the lipophilicity and blood-brain barrier permeability of the parent compound, potentially leading to a more effective neuroprotective agent.

Antimicrobial Agent Discovery

Quinoline derivatives have a long history as effective antimicrobial agents. The core structure is present in several antibacterial and antimalarial drugs. The introduction of a bromine atom at the 6-position can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against human colon cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of 6-bromo analogues.

Compound ReferenceCell LineIC50 (µM)[5][6]
19 HCT-116 (Colon Carcinoma)5.3
Caco-2 (Colorectal Adenocarcinoma)17.0
21 HCT-116 (Colon Carcinoma)4.9
Caco-2 (Colorectal Adenocarcinoma)18.9
18 HCT-116 (Colon Carcinoma)3.3
Caco-2 (Colorectal Adenocarcinoma)50.9
16 HCT-116 (Colon Carcinoma)8.9
Caco-2 (Colorectal Adenocarcinoma)37.4

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of 5-bromo-isatin with malonic acid.

Materials:

  • 5-Bromo-isatin

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-isatin (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of ethanol.

  • Add pyridine (2 equivalents) to the mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinolone 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Derivative Quinolone->PI3K Inhibition

Caption: Proposed PI3Kα signaling pathway inhibition.

Experimental_Workflow Synthesis Synthesis of 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial_Screening Neuroprotective_Assay Neuroprotective Assay (e.g., NMDA Receptor Binding) Purification->Neuroprotective_Assay Lead_Identification Lead Compound Identification Anticancer_Screening->Lead_Identification Antimicrobial_Screening->Lead_Identification Neuroprotective_Assay->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Drug discovery workflow.

References

Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a pivotal intermediate in the synthesis of advanced therapeutic agents. The focus is on its role in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, a critical axis in cancer progression. Detailed experimental protocols for key synthetic transformations are provided, along with summarized quantitative data to facilitate reproducibility and application in drug discovery and development.

Application in the Synthesis of PI3K/mTOR Inhibitors

This compound and its derivatives are crucial building blocks for the synthesis of highly potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). One of the most notable examples is the synthesis of GSK2126458 (also known as Omipalisib), a dual PI3K/mTOR inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[1][2][3] The quinoline core of GSK2126458 is derived from intermediates synthesized from precursors related to this compound.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] Inhibitors like GSK2126458 that target this pathway have shown significant promise in preclinical and clinical studies.

Key Synthetic Transformations and Experimental Protocols

The journey from this compound to a key intermediate for drugs like GSK2126458 involves several critical chemical transformations. The following sections detail the protocols for these steps.

Decarboxylation to form 6-Bromoquinolin-4-ol

The initial step often involves the decarboxylation of the carboxylic acid at the 4-position to yield 6-bromoquinolin-4-ol. This reaction is typically achieved by heating the starting material in a high-boiling solvent.

Experimental Protocol: Decarboxylation of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • Materials:

    • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent)

    • Diphenyl ether

  • Procedure:

    • A slurry of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (e.g., 5.0 g, 18.73 mmol) in diphenyl ether (30 mL) is placed in a round-bottomed flask.[5]

    • The reaction mixture is heated to 260 °C and stirred for 2 hours.[5]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the mixture is cooled to 60 °C.

    • Petroleum ether (30 mL) is added to precipitate the product.[5]

    • The resulting solid is collected by filtration and washed sequentially with petroleum ether and ethyl acetate.[5]

    • The product, 6-bromoquinolin-4-ol, is dried under reduced pressure.

Quantitative Data for Decarboxylation

ParameterValueReference
Starting Material6-Bromo-4-hydroxyquinoline-3-carboxylic acid[5]
Product6-Bromoquinolin-4-ol[5]
Yield77%[5]
AppearanceBrown solid[5]
Chlorination to form 6-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is then converted to a chloro group, which is a better leaving group for subsequent cross-coupling reactions.

Experimental Protocol: Chlorination of 6-Bromoquinolin-4-ol

  • Materials:

    • 6-Bromoquinolin-4-ol (1 equivalent)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice water

  • Procedure:

    • To 6-bromoquinolin-4-ol (e.g., 2.023 g, 0.009 mol), add phosphorus oxychloride (25 mL) dropwise, followed by two drops of DMF.[6]

    • The mixture is stirred for 5 minutes at room temperature and then refluxed at 110 °C for 3 hours.[6]

    • Most of the POCl₃ is removed by distillation.

    • The remaining oil is slowly added to ice water with stirring for 30 minutes.[6]

    • The pH of the solution is adjusted to 5-6 with a saturated NaHCO₃ solution.[6]

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and filtered.

    • The solvent is removed under reduced pressure to afford 6-bromo-4-chloroquinoline.[6]

Quantitative Data for Chlorination

ParameterValueReference
Starting Material6-Bromoquinolin-4-ol[6]
Product6-Bromo-4-chloroquinoline[6]
Yield81%[6]
AppearanceYellowish product[6]
Iodination to form 6-Bromo-4-iodoquinoline

For certain cross-coupling reactions, an iodo group at the 4-position is more reactive than a chloro group. This transformation is achieved via a Finkelstein reaction.

Experimental Protocol: Iodination of 6-Bromo-4-chloroquinoline

  • Materials:

    • 6-Bromo-4-chloroquinoline (1 equivalent)

    • Sodium iodide (NaI)

    • Acetonitrile (CH₃CN)

    • Tetrahydrofuran (THF)

    • HCl/Ethanol solution

  • Procedure:

    • Dissolve 6-bromo-4-chloroquinoline (e.g., 0.204 g, 0.00084 mol) in THF (10 mL).[6]

    • Add HCl/EtOH solution dropwise and stir for 30 minutes at room temperature to form the hydrochloride salt.[6]

    • The solvent is removed under reduced pressure to obtain the hydrochloride salt.[6]

    • The hydrochloride salt (e.g., 0.100 g, 0.00036 mol) and NaI (1.638 g, 0.01 mol) are dissolved in acetonitrile (40 mL).[6]

    • The mixture is refluxed at 100 °C for 32 hours.[6]

    • After cooling, the solvent is removed by distillation to yield 6-bromo-4-iodoquinoline.[6]

Quantitative Data for Iodination

ParameterValueReference
Starting Material6-Bromo-4-chloroquinoline hydrochloride[6]
Product6-Bromo-4-iodoquinoline[6]
AppearanceYellow powder[6]

Visualizing the Synthetic Pathway and Biological Target

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the synthesis of the key intermediate and the signaling pathway targeted by the final drug product.

G cluster_0 Synthesis of 6-Bromo-4-iodoquinoline A 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid B 6-Bromoquinolin-4-ol A->B Decarboxylation (Heat, Diphenyl Ether) C 6-Bromo-4-chloroquinoline B->C Chlorination (POCl3, DMF) D 6-Bromo-4-iodoquinoline C->D Iodination (NaI, Acetonitrile)

Caption: Synthetic workflow from the starting material to the key drug intermediate.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt P GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K Inhibits GSK2126458->mTORC1 Inhibits GSK2126458->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2126458.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds. Its application in the development of targeted cancer therapies, such as PI3K/mTOR inhibitors, highlights its significance in modern drug discovery. The detailed protocols and summarized data provided herein are intended to support researchers in the efficient and effective utilization of this important synthetic building block.

References

experimental protocol for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The described method is based on the reaction of 5-bromoindoline-2,3-dione with malonic acid.

Experimental Protocol

This protocol outlines a two-step synthesis procedure. The first step involves the condensation of 5-bromoindoline-2,3-dione and malonic acid in tetrahydrofuran (THF), followed by a subsequent hydrolysis step.

Materials:

  • 5-bromoindoline-2,3-dione

  • Malonic acid

  • Tetrahydrofuran (THF)

  • Water

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 0.250 g of 5-bromoindoline-2,3-dione in 3 ml of tetrahydrofuran (THF).

  • Addition of Malonic Acid: To the solution, add 2 equivalents of malonic acid.

  • First Reflux: Connect the flask to a reflux condenser and heat the mixture to reflux. Continue the reaction overnight (approximately 12 hours). A solid precipitate is expected to form during this time.[1]

  • Solvent Removal: After the initial reflux period, concentrate the suspension under reduced pressure to remove the THF solvent.[1]

  • Second Reflux (Hydrolysis): Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.[1]

  • Product Isolation: After the second reflux, allow the mixture to cool to room temperature. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with water and dry it thoroughly to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data from the synthesis.

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
5-bromoindoline-2,3-dione226.030.2501.111
Malonic acid104.060.2312.222
Product
This compound284.050.1500.528
Yield 47.6%

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product 5-bromoindoline-2,3-dione 5-bromoindoline-2,3-dione Dissolution Dissolution 5-bromoindoline-2,3-dione->Dissolution Malonic acid Malonic acid Malonic acid->Dissolution THF (solvent) THF (solvent) THF (solvent)->Dissolution Reflux (12h) Reflux (12h) Dissolution->Reflux (12h) Solvent Removal Solvent Removal Reflux (12h)->Solvent Removal Hydrolysis (Reflux with H2O, 4h) Hydrolysis (Reflux with H2O, 4h) Solvent Removal->Hydrolysis (Reflux with H2O, 4h) Cooling Cooling Hydrolysis (Reflux with H2O, 4h)->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

References

Application Notes: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The quinoline scaffold is present in several established antimicrobial drugs, and modifications to this core structure can lead to compounds with potent and broad-spectrum activity.[1][2] The subject of these application notes, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, is a novel compound with potential for development as an antimicrobial agent. The presence of a bromine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 4-position suggests that this molecule may exhibit interesting biological properties. Halogenation, for instance, can enhance the lipophilicity of a compound, potentially improving its ability to permeate bacterial cell membranes.[1]

While specific data for this compound is not yet extensively available, this document provides a detailed overview of its potential applications based on the known activities of structurally related bromo-quinoline and hydroxy-quinoline derivatives. These notes are intended to guide researchers in the evaluation of this compound as a promising candidate for antimicrobial drug discovery.

Potential Antimicrobial Profile

Based on the broader class of quinoline carboxylic acids, this compound is predicted to exhibit activity against a range of pathogenic microorganisms. Quinolone compounds are known to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[3][4][5] This mechanism of action is responsible for the bactericidal effects of many quinolone antibiotics.[3][4]

It is anticipated that this compound could be effective against both Gram-positive and Gram-negative bacteria. The spectrum of activity will, however, need to be determined empirically. For instance, some novel quinoline derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[2]

Data Presentation: Antimicrobial Activity of Related Bromo-Quinoline Derivatives

The following table summarizes the antimicrobial activity of various bromo-quinoline derivatives as reported in the literature. This data provides a comparative baseline for the potential efficacy of this compound.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7)E. coli ATCC259222[2]
9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7)MRSA2[2]
5-amino-7-bromoquinolin-8-yl sulfonate derivativesVarious bacterial strains-[6]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide (M3)Gram-positive and Gram-negative-[7][8]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive and Gram-negative4-16[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are detailed protocols for the initial in vitro screening of this compound for antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]

    • Seal the plate and incubate at 37°C for 16-20 hours.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound stock solution

  • Bacterial cultures

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Application of Compound:

    • Aseptically apply sterile paper disks to the surface of the agar plate.

    • Pipette a known amount of the test compound solution onto each disk.

    • Include a control disk with the solvent only.

  • Incubation:

    • Allow the plates to stand for a few minutes to allow the compound to diffuse into the agar.

    • Invert the plates and incubate at 37°C for 16-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Proposed Mechanism of Action

G

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antimicrobial Agent Evaluation

G

Caption: Workflow for the evaluation of a novel antimicrobial compound.

References

Application Notes and Protocols for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1] The rigid bicyclic structure of the quinoline nucleus serves as a valuable scaffold for designing therapeutic agents that can interact with various biological targets implicated in cancer progression.[1] 6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a derivative with potential therapeutic applications, drawing from the established biological activities of its constituent chemical motifs. The presence of a bromine atom at the C6 position has been associated with potent biological activities in various heterocyclic systems, with studies on related 6-bromoquinoline derivatives demonstrating significant antiproliferative and cytotoxic effects against several cancer cell lines.[2]

Postulated Mechanism of Action

While direct studies on this compound are limited, the known bioactivities of structurally related compounds suggest several plausible mechanisms of action in an oncological context. The quinolinone scaffold is a versatile platform for designing specific enzyme inhibitors.[3]

Derivatives of the quinolinone core have been shown to inhibit kinases such as DNA-dependent protein kinase (DNA-PK) and Checkpoint Kinase 1 (Chek1), which are crucial enzymes in the DNA damage response pathway.[3] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination cancer therapy.[3]

Furthermore, analogs of 2-hydroxyquinoline-4-carboxylic acid have been investigated as inhibitors of DNA topoisomerases, particularly topoisomerase II.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them established targets for anticancer drugs.[4]

Data Presentation

The following table summarizes hypothetical in vitro biological activity data for this compound against various cancer cell lines. This data is illustrative and intended to serve as a template for presenting experimental findings.

Table 1: Illustrative Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.5
SW480Colon Cancer22.8
A549Lung Cancer31.2
HCT116Colon Cancer18.9
HeLaCervical Cancer25.4

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of this compound on cancer cells using a standard MTT assay.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • This compound

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] The final DMSO concentration in all wells should be less than 0.5%.[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere Overnight seed->adhere prep_compound Prepare Serial Dilutions of Compound adhere->prep_compound treat Treat Cells with Compound prep_compound->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability & IC50 read->analyze

General workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[1]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.[1]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[1]

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Protocol 3: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against specific kinases like Chek1 or DNA-PK.

Materials:

  • Recombinant human Chek1 or DNA-PK enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer

  • This compound

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.

  • Add various concentrations of this compound or a known inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the kinase activity according to the manufacturer's protocol (e.g., by measuring the amount of ADP produced).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_effectors Effector Kinases cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR DNA_PK DNA-PK DNA_Damage->DNA_PK Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 DNA_Repair DNA Repair DNA_PK->DNA_Repair Apoptosis Apoptosis DNA_PK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Chk1_Chk2->DNA_Repair Chk1_Chk2->Apoptosis Inhibitor 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Inhibitor->DNA_PK Inhibition Inhibitor->Chk1_Chk2 Inhibition

Proposed inhibition of the DNA Damage Response pathway.

Topoisomerase_II_Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Compound DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleavage DNA Cleavage & Strand Passage TopoII->Cleavage Religation DNA Religation Cleavage->Religation Stabilization Stabilization of Cleavage Complex Cleavage->Stabilization Replicated_DNA Replicated DNA Religation->Replicated_DNA Inhibitor 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Inhibitor->Stabilization DSB Permanent Double-Strand Breaks Stabilization->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase II inhibition.

References

Application Notes: Suzuki-Miyaura Coupling Protocol for 7-bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including derivatives of heterocyclic scaffolds like quinoline.[3][4] The quinoline core is a "privileged scaffold" found in numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[5][6]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromo-4-hydroxy-2-phenylquinoline. This versatile building block allows for the introduction of diverse aryl and heteroaryl substituents at the 7-position, enabling the creation of novel compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[5]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromo-4-hydroxy-2-phenylquinoline, forming a Pd(II) complex.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.[8] The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]

cluster_scheme Reaction Scheme start 7-Bromo-4-hydroxy-2-phenylquinoline product 7-Aryl-4-hydroxy-2-phenylquinoline start->product Pd Catalyst, Base boronic Arylboronic Acid boronic->product

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific arylboronic acids and reaction scales.

Materials and Reagents:

  • 7-Bromo-4-hydroxy-2-phenylquinoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-20% water)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 7-bromo-4-hydroxy-2-phenylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[6] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[6][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.[5]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[6]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5][6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure 7-aryl-4-hydroxy-2-phenylquinoline product.[5]

G start Start: Reagents in Schlenk Flask inert 1. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ 3x) start->inert add 2. Add Degassed Solvent & Palladium Catalyst inert->add react 3. Heat and Stir (e.g., 90°C, 12-24h) add->react monitor 4. Monitor by TLC/LC-MS react->monitor workup 5. Cool, Dilute with Water, & Extract with Organic Solvent monitor->workup purify 6. Combine, Wash, Dry, & Concentrate workup->purify product 7. Purify by Column Chromatography purify->product end_node Final Product product->end_node pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'-B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product_out Ar-Ar' pd2_trans->product_out

References

Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of biological processes at the molecular and cellular levels.[1][2][3][4][5] Quinoline derivatives have emerged as a versatile class of fluorophores due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment. This document provides detailed application notes and protocols for the use of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a promising candidate for a fluorescent probe in biological imaging.

The quinoline scaffold, with its inherent fluorescence, can be chemically modified to create probes for various analytes and biological targets. The bromo- and hydroxy-substituents on the this compound molecule offer potential sites for conjugation to biomolecules and may influence its spectral properties in response to environmental changes such as pH or the presence of metal ions. These characteristics make it a compelling subject for investigation as a fluorescent probe for cellular imaging and sensing applications.

Physicochemical and Predicted Spectral Properties

While extensive experimental data for this compound as a fluorescent probe is not yet available, its properties can be predicted based on its chemical structure and data from analogous quinoline derivatives.

PropertyValue / PredictionSource
Molecular Formula C₁₀H₆BrNO₃[6]
Molecular Weight 268.06 g/mol [6]
CAS Number 5463-29-6[6]
Appearance Solid[7]
Predicted Excitation Max (λex) ~340 - 380 nmN/A
Predicted Emission Max (λem) ~420 - 480 nmN/A
Predicted Stokes Shift Moderate to largeN/A
Predicted Quantum Yield (ΦF) Variable; dependent on solvent and binding partnersN/A

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[7]

Materials:

  • 5-bromoindoline-2,3-dione

  • Malonic acid

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 5-bromoindoline-2,3-dione (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask.

  • Add malonic acid (2.0 equivalents) to the solution.

  • Connect the flask to a reflux condenser and heat the mixture to reflux overnight.

  • After approximately 12 hours, a solid precipitate should be observed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add an appropriate amount of water to the solid residue and reflux the suspension for 4 hours.

  • Collect the solid product by filtration and wash with water.

  • Dry the solid to obtain this compound.

General Protocol for Evaluating Fluorescence Response

This protocol outlines the general steps for assessing the fluorescence characteristics of this compound in response to changes in its environment (e.g., pH, metal ions).

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Buffer solutions of varying pH (e.g., phosphate, citrate, Tris buffers).

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, FeCl₃, CuCl₂) in deionized water.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Working Solution: Prepare a working solution of the probe by diluting the stock solution in the desired buffer. A typical starting concentration is in the low micromolar range (1-10 µM).

  • Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its predicted λex. This will serve as the baseline.

  • pH Titration:

    • Prepare a series of probe solutions in buffers with a range of pH values.

    • Record the fluorescence spectrum for each pH value.

    • Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa.

  • Metal Ion Titration:

    • To the probe solution in a suitable buffer, add increasing concentrations of a specific metal ion stock solution.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and selectivity.

  • Selectivity Study: Repeat the metal ion titration with a panel of different metal ions to assess the probe's selectivity.

Protocol for Live Cell Imaging

This protocol provides a general workflow for using this compound for fluorescence imaging in live cells. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and applications.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips.

  • Stock solution of this compound in DMSO.

  • Cell culture medium (e.g., DMEM, RPMI-1640).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths.

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in the CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Mount the dish or coverslip on the fluorescence microscope.

    • Excite the cells using the appropriate laser line or filter set and capture the fluorescence emission.

  • (Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain with organelle-specific trackers (e.g., MitoTracker, ER-Tracker) following the manufacturer's protocols.

Potential Signaling Mechanism and Experimental Workflow

The fluorescence of quinoline-based probes can be modulated by various mechanisms. A common mechanism for metal ion sensing is Chelation-Enhanced Fluorescence (CHEF). In this process, the binding of a metal ion to the probe restricts intramolecular rotation, which in turn reduces non-radiative decay pathways and leads to an increase in fluorescence intensity.

CHEF_Mechanism Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (Chelation) Metal Metal Ion Complex->Probe - Metal Ion (Dissociation)

Caption: A diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism.

The general workflow for utilizing a novel fluorescent probe like this compound in a biological imaging experiment involves several key stages, from probe preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Synthesis Probe Synthesis & Purification Stock Stock Solution Preparation Synthesis->Stock ProbeLoading Probe Loading Stock->ProbeLoading CellCulture Cell Culture CellCulture->ProbeLoading Imaging Fluorescence Microscopy ProbeLoading->Imaging ImageProcessing Image Processing Imaging->ImageProcessing Quantification Data Quantification ImageProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A typical experimental workflow for biological imaging with a fluorescent probe.

Conclusion

This compound presents a promising scaffold for the development of novel fluorescent probes for biological imaging. Its synthesis is achievable through established chemical routes, and its structure suggests the potential for environmentally sensitive fluorescence. The protocols provided herein offer a foundational guide for researchers to synthesize, characterize, and apply this compound in cellular imaging and sensing studies. It is important to note that the specific photophysical properties and biological utility of this probe will require thorough experimental validation.

References

Application Notes and Protocols: Synthesis and Material Science Applications of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and its derivatives, with a focus on their potential applications in material science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for synthesis and device fabrication are provided, along with a summary of potential material properties.

Introduction to this compound Derivatives in Material Science

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in material science due to their excellent electronic and photophysical properties. Their rigid and planar structure, combined with the ability to tune their electronic characteristics through chemical modification, makes them promising candidates for various applications, including organic electronics.[1]

This compound and its derivatives are of particular interest due to the combined effects of the electron-withdrawing bromine atom and the versatile carboxylic acid group. These features can influence the material's charge transport properties, luminescence, and processability. Potential applications in material science include:

  • Organic Light-Emitting Diodes (OLEDs): These derivatives can potentially function as host materials, emissive materials, or electron-transporting layers in OLED devices.[2][3] The bromine substitution can enhance intersystem crossing, potentially leading to efficient phosphorescent emitters. The carboxylic acid group can be functionalized to tune solubility and energy levels.

  • Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline core, further enhanced by the bromo and carboxylic acid groups, makes these compounds potential candidates for use as acceptor materials in organic solar cells.[1]

  • Organic Field-Effect Transistors (OFETs): The planar structure of the quinoline ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs.

Synthesis of this compound and Derivatives

Several synthetic routes have been reported for the synthesis of the core scaffold and its derivatives. Below are two representative protocols.

Protocol 1: Synthesis from 5-Bromoindoline-2,3-dione

This method involves the condensation of 5-bromoindoline-2,3-dione with malonic acid.[4]

Materials:

  • 5-Bromoindoline-2,3-dione

  • Malonic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 5-bromoindoline-2,3-dione (1 equivalent) in tetrahydrofuran (THF).

  • Add malonic acid (2 equivalents) to the solution.

  • Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours).

  • After 12 hours, a solid precipitate should be observed.

  • Concentrate the suspension under reduced pressure to remove the THF.

  • Add an appropriate amount of water to the residue and reflux for an additional 4 hours.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the solid with water and dry to afford this compound.

Diagram of Synthetic Workflow: Protocol 1

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 5-Bromoindoline-2,3-dione 5-Bromoindoline-2,3-dione Dissolution Dissolution 5-Bromoindoline-2,3-dione->Dissolution in THF Malonic acid Malonic acid Addition Addition Malonic acid->Addition THF THF THF->Dissolution Dissolution->Addition Reflux (12h) Reflux (12h) Addition->Reflux (12h) Solvent Removal Solvent Removal Reflux (12h)->Solvent Removal Aqueous Reflux (4h) Aqueous Reflux (4h) Solvent Removal->Aqueous Reflux (4h) Filtration Filtration Aqueous Reflux (4h)->Filtration Washing & Drying Washing & Drying Filtration->Washing & Drying This compound This compound Washing & Drying->this compound

Caption: Synthetic workflow for this compound.

Protocol 2: Synthesis of Ester Derivatives from 4-Bromoaniline

This protocol describes the synthesis of an ester derivative, which can be a key intermediate for further functionalization or for direct use in material applications. This is a variation of the Gould-Jacobs reaction.

Materials:

  • 4-Bromoaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

Procedure:

  • Step 1: Condensation. In a round-bottom flask, mix 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 100-110 °C for 1 hour.

  • Step 2: Cyclization. Add the crude product from Step 1 to a suitable high-boiling solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes.

  • Step 3: Work-up and Purification. Cool the reaction mixture and add ethanol to precipitate the product. Collect the solid by filtration, wash with ethanol, and dry to yield the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be incorporated into OLEDs as various functional layers. The carboxylic acid group can be esterified or converted to other functional groups to improve solubility and facilitate device fabrication by solution processing or thermal evaporation.

General Protocol for OLED Fabrication (Solution Processing)

This protocol outlines the fabrication of a simple multilayer OLED using spin-coating.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Solution of the this compound derivative (as the emissive or host material) in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., TPBi) solution

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • UV-curable epoxy and glass coverslips for encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 3000-4000 rpm for 30-60 seconds).

    • Anneal the substrate at 120-150 °C for 10-15 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative in a suitable organic solvent.

    • Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness.

    • Anneal the substrate to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • Deposit the ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) by thermal evaporation.

    • Deposit a thin layer of a low work-function metal (e.g., Ca or LiF) followed by a thicker layer of a protective metal (e.g., Al) to form the cathode.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside a glovebox to protect it from oxygen and moisture.

Diagram of OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment HIL (PEDOT:PSS) Spin-Coating HIL (PEDOT:PSS) Spin-Coating UV-Ozone Treatment->HIL (PEDOT:PSS) Spin-Coating EML (Quinoline Derivative) Spin-Coating EML (Quinoline Derivative) Spin-Coating HIL (PEDOT:PSS) Spin-Coating->EML (Quinoline Derivative) Spin-Coating ETL & Cathode Evaporation ETL & Cathode Evaporation EML (Quinoline Derivative) Spin-Coating->ETL & Cathode Evaporation Encapsulation Encapsulation ETL & Cathode Evaporation->Encapsulation Device Testing Device Testing Encapsulation->Device Testing

Caption: General workflow for solution-processed OLED fabrication.

Characterization and Data Presentation

After synthesis, the this compound derivatives should be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity. For material science applications, further characterization is essential.

Key Characterization Techniques:

  • UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the color of emission, and calculate the photoluminescence quantum yield (PLQY).

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport properties.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature of the material.

  • X-ray Diffraction (XRD): To study the morphology and crystallinity of thin films.

  • Device Performance Testing: For OLEDs, this includes measuring current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.

Hypothetical Performance Data
ParameterValue
Photophysical Properties
Absorption Peak (λ_abs)380 nm
Emission Peak (λ_em)520 nm (Green)
Photoluminescence Quantum Yield (PLQY)65%
Electrochemical Properties
HOMO Level-5.8 eV
LUMO Level-2.9 eV
OLED Device Performance
Turn-on Voltage3.5 V
Maximum Luminance8,500 cd/m²
Maximum External Quantum Efficiency (EQE)7.5%
Maximum Current Efficiency15.2 cd/A
CIE Coordinates (x, y)(0.32, 0.60)

Conclusion

This compound and its derivatives represent a promising class of materials for various applications in material science. The synthetic protocols provided offer a starting point for the preparation of these compounds. While detailed performance data for specific derivatives in applications like OLEDs is still emerging, the general properties of quinoline-based materials suggest significant potential. Further research into the synthesis of novel derivatives and the comprehensive characterization of their material properties is warranted to fully explore their capabilities in next-generation organic electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Our aim is to facilitate the improvement of reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is a variation of the Pfitzinger reaction. This reaction involves the condensation of 5-bromoisatin with a compound containing an active methylene group, typically pyruvic acid, in the presence of a base. A specific variant, the Halberkann variant, is particularly relevant as it is known to produce 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 5-bromoisatin and pyruvic acid. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is required to catalyze the reaction. The choice of solvent is also a critical parameter, with ethanol or aqueous ethanol being common options.

Q3: Why are low yields a frequent issue in this synthesis?

A3: Low yields in the Pfitzinger synthesis of quinoline-4-carboxylic acids can be attributed to several factors. These include incomplete reaction, the formation of difficult-to-remove byproducts, and the degradation of starting materials or the product under the reaction conditions. The bulky bromo-substituent on the isatin ring can also sterically hinder the reaction, potentially leading to lower yields compared to the synthesis of the unsubstituted analogue.

Q4: What are the typical side products that can be expected?

A4: The main side products are often tar-like, resinous materials resulting from the self-condensation or polymerization of the starting materials and intermediates, especially under harsh basic conditions and at elevated temperatures. In some instances, unreacted 5-bromoisatin or its ring-opened intermediate may persist in the final product mixture if the reaction does not go to completion.

Q5: What is the general mechanism of the Pfitzinger reaction for this synthesis?

A5: The reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, which opens the ring to form a keto-acid intermediate. Subsequently, pyruvic acid condenses with the aniline moiety of the opened isatin to form an imine, which then tautomerizes to a more stable enamine. This enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final product, this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete ring opening of 5-bromoisatin Ensure the complete dissolution of 5-bromoisatin in the basic solution before the addition of pyruvic acid. The color of the solution should change, indicating the formation of the salt of the ring-opened intermediate.
Inappropriate reaction temperature Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of degradation products. A gentle reflux in a suitable solvent like ethanol is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient reaction time Pfitzinger reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can range from 8 to 24 hours. Monitor the reaction by TLC to determine the optimal reaction time.
Incorrect stoichiometry of reactants An excess of pyruvic acid is often used to ensure the complete consumption of 5-bromoisatin, which can be challenging to remove during purification. Experiment with the molar ratio of pyruvic acid to 5-bromoisatin to find the optimal balance.
Base is not strong enough Weak bases may not be effective in catalyzing the reaction. Use a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Problem 2: Formation of Tar and Purification Challenges
Possible Cause Suggested Solution
High reaction temperature Tar formation is a common issue in Pfitzinger reactions, often exacerbated by high temperatures. Maintain a gentle and controlled reflux, ensuring even heating of the reaction vessel.
Prolonged reaction time Continuing to heat the reaction mixture long after the reaction has reached completion can lead to the formation of byproducts and tar. Monitor the reaction by TLC and stop the reaction once the starting materials are consumed.
Difficulties in isolating the product The product may be challenging to purify from the tarry mixture. After the reaction, the product is typically precipitated by acidifying the reaction mixture. Slow and controlled acidification with vigorous stirring can help in obtaining a more manageable precipitate.
Co-precipitation of impurities The desired product may co-precipitate with impurities. The crude product often requires further purification. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography may be necessary to obtain a pure product.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of quinoline-4-carboxylic acid synthesis via the Pfitzinger reaction. This data is based on general trends observed in the literature for similar reactions and should be used as a guide for optimization.

Table 1: Effect of Base and Solvent on Yield

Entry Base Solvent Reaction Time (h) Typical Yield (%) Observations
1KOH (30%)Ethanol1265-75Good yield, moderate purity.
2NaOH (30%)Ethanol1260-70Similar outcome to KOH.
3K₂CO₃ (Saturated)Ethanol24<10Ineffective; the base is too weak for this reaction.
4KOH (50%)Water1070-80Higher yield may be achievable, but careful work-up is required to manage byproducts.

Table 2: Effect of Temperature and Reaction Time on Yield

Entry Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Observations
1Ethanol78 (Reflux)1265-75Standard and reliable conditions.
2n-Butanol118 (Reflux)850-60Faster reaction but often accompanied by increased tar formation.
3Ethanol602455-65Lower temperature can reduce byproduct formation but requires a longer reaction time.
4Water100 (Reflux)1270-80Good yield, but purification can be more challenging.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pfitzinger Reaction

Materials:

  • 5-Bromoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Activated charcoal

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Ring Opening of 5-Bromoisatin: Add 5-bromoisatin (1 equivalent) to the basic solution. Heat the mixture to a gentle reflux with stirring. Continue heating until the 5-bromoisatin has completely dissolved and the color of the solution changes, indicating the formation of the potassium salt of the ring-opened intermediate.

  • Addition of Pyruvic Acid: Cool the reaction mixture slightly and then add pyruvic acid (1.5 equivalents) dropwise with continuous stirring.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Purification of the Aqueous Solution: Dilute the remaining aqueous solution with water. If the solution is cloudy or contains solid impurities, filter it. The aqueous solution can be washed with a non-polar organic solvent like diethyl ether to remove any unreacted pyruvic acid and other neutral impurities.

  • Precipitation of the Product: Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove salts, and then dry it. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid. The use of activated charcoal during recrystallization can help to remove colored impurities.

Visualizations

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve KOH in Ethanol/Water B Add 5-Bromoisatin A->B C Heat to Reflux (Ring Opening) B->C D Add Pyruvic Acid C->D E Reflux for 8-12h D->E F Monitor by TLC E->F G Cool and Concentrate F->G H Acidify with HCl G->H I Filter and Wash H->I J Recrystallize I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Was the 5-bromoisatin fully dissolved before adding pyruvic acid? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature and time optimized? A1_Yes->Q2 Sol1 Action: Ensure complete ring opening by extending the initial heating time. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the stoichiometry of reactants correct? A2_Yes->Q3 Sol2 Action: Monitor reaction by TLC to determine optimal temperature and duration. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Action: Consider using a slight excess of pyruvic acid. A3_No->Sol3 Sol3->End

Caption: A decision-making diagram for troubleshooting low product yield.

Technical Support Center: Purification of Crude 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound is a polar molecule, but its solubility can vary.

  • Increase Solvent Polarity: Try a more polar solvent. For quinoline derivatives, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been used for compounds with low solubility.[1]

  • Use a Solvent Mixture: A mixture of solvents can be effective. For instance, a small amount of a highly polar solvent can be added to a less polar one to increase the overall solvating power.

  • Check for Impurities: A large amount of insoluble impurities can make it appear that your compound is not dissolving. If you observe insoluble particulate matter, you may need to perform a hot filtration.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation is a common issue and can be due to several factors.

  • Supersaturation Not Reached: The solution may be too dilute. To address this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. If the above methods fail, you may need to recover the crude solid by evaporating the solvent and attempting recrystallization with a different solvent system.

Q3: My compound "oiled out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurities present lower the melting point of your compound.

  • Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool down very slowly.

  • Slow Cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Modify the Solvent System: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is often due to procedural issues.

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is carried out quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still colored. How can I decolorize it?

A5: Colored impurities can often be removed with activated charcoal.

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the yield.

  • Second Recrystallization: A second recrystallization can also be an effective method for improving the color and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound when hot but not when cold. For quinoline carboxylic acid derivatives, polar solvents are generally suitable. Based on related compounds, good starting points for solvent screening include ethanol, N,N-dimethylformamide (DMF), acetonitrile, or a mixture of methanol and acetone.[1][2] For some bromoquinoline derivatives, mixtures like ethanol/water have also been used.[3]

Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?

A2: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it does, the solvent is likely too good. If it doesn't dissolve, heat the test tube gently. If the compound dissolves when hot and then precipitates upon cooling, you have found a potentially suitable solvent.

Q3: What is a mixed-solvent recrystallization and when should I use it?

A3: A mixed-solvent recrystallization uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This technique is useful when a single solvent is not ideal. To perform it, dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How can I be sure my recrystallized product is pure?

A4: A common method to assess purity is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range. Impurities will typically cause the melting point to be lower and broader. Further analytical techniques such as NMR spectroscopy or chromatography can also be used to confirm purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.

1. Solvent Selection:

  • Based on the data for similar compounds, potential solvents include ethanol, N,N-dimethylformamide (DMF), or a mixture of methanol and acetone.[1][2]

  • Perform small-scale solubility tests to determine the optimal solvent or solvent system.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a hot plate with stirring.

  • Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot filtration.

  • Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.

  • Quickly filter the hot solution into the preheated receiving flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at an appropriate temperature.

8. Analysis:

  • Determine the yield and measure the melting point of the purified crystals to assess their purity.

Quantitative Data

The following table summarizes potential recrystallization solvents for this compound and related bromoquinoline derivatives.

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)
This compoundEthanol, DMF, Acetonitrile (Suggested)N/A
7-bromo-8-hydroxyquinolineMethanol / Acetone1:1[2]
5,7-dibromo-8-hydroxyquinolineBenzeneN/A[3]
4-(5-Bromoquinolin-8-yloxy)phthalonitrileEthanol / Water1:1[3]
Methyl 6-bromoquinoline-3-carboxylateEthanol / HexanesN/A[3]

Recrystallization Troubleshooting Workflow

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Compound collect->end low_yield Low Yield collect->low_yield colored_crystals Crystals are Colored collect->colored_crystals induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization reheat_slow_cool Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_slow_cool check_procedure Check Procedure: - Minimize Solvent Volume - Ensure Complete Cooling - Use Ice-Cold Wash low_yield->check_procedure charcoal Use Activated Charcoal and Perform Hot Filtration colored_crystals->charcoal induce_crystallization->cool reheat_slow_cool->cool charcoal->dissolve Redissolve & Filter

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting guide for the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common experimental challenges. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

General Troubleshooting

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common causes?

A1: Low yields in quinoline synthesis can arise from several factors common to various methods.[1] Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups can be deactivated, making the cyclization step more difficult.[1][3]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents is often recommended.[1]

G start Low Yield or No Product check_catalyst Is the catalyst appropriate for the substrate? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst Optimize Catalyst: - Screen different acid/base catalysts - Adjust catalyst loading check_catalyst->optimize_catalyst No check_substrate Are the starting materials sufficiently reactive? check_temp->check_substrate Yes optimize_temp Optimize Temperature: - Increase for slow reactions - Decrease if decomposition occurs check_temp->optimize_temp No check_water Is water being excluded from the reaction? check_substrate->check_water Yes modify_substrate Address Substrate Issues: - Use more reactive analogs - Modify reaction conditions to favor activation check_substrate->modify_substrate No use_anhydrous Ensure Anhydrous Conditions: - Use dry solvents and reagents - Employ a Dean-Stark trap check_water->use_anhydrous No solution Improved Yield check_water->solution Yes optimize_catalyst->solution optimize_temp->solution modify_substrate->solution use_anhydrous->solution

A general troubleshooting workflow for addressing low yields.

Method-Specific Troubleshooting Guides

Skraup Synthesis

The Skraup synthesis is known for its often vigorous and exothermic nature.[4][5][6]

Q2: My Skraup reaction is extremely exothermic and difficult to control. How can I manage this?

A2: A runaway Skraup reaction is a major safety hazard.

  • Immediate Actions: If it is safe to do so, cool the reaction flask immediately in an ice-water bath.[4]

  • Preventative Measures:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical to moderate the reaction's exothermicity.[4][7] Boric acid can also be used.[7]

    • Controlled Reagent Addition: Add reagents in the correct sequence: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid while cooling.[4]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the exotherm should sustain the reaction for a period.[4]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization.[8] To minimize tarring, in addition to using a moderator like ferrous sulfate, ensure controlled heating and slow addition of acid.[8]

Doebner-von Miller Synthesis

A primary challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3][9]

Q4: My Doebner-von Miller reaction is producing a large amount of polymeric material and giving a low yield. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[3][8]

  • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and improve yield.[3][9]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.[2][8]

  • Optimize Temperature: While heating is often necessary, excessive temperatures can promote polymerization.[2] Maintain the lowest effective temperature.[3]

Q5: My final product is contaminated with dihydroquinoline impurities. What is the cause?

A5: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this oxidation is incomplete, byproducts can be isolated.[3]

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[3]

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[3]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can potentially be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[3]

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11][12]

Q6: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A6: Regioselectivity is a common challenge with unsymmetrical ketones in the Friedländer synthesis.[5][13][14]

  • Catalyst Selection: The use of specific catalysts, including certain amine catalysts or ionic liquids, can favor the formation of one regioisomer.[14]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[14]

Q7: My Friedländer synthesis is giving a low yield. What factors could be responsible?

A7: Low yields can result from several factors:

  • Catalyst Choice: The reaction can be catalyzed by both Lewis acids (e.g., SnCl₄, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid).[14] Optimizing the catalyst and its concentration is key.[14]

  • Side Reactions: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[13]

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
p-TsOH / I₂Solvent-free-High[10]
Gold catalyst-Milder conditions-[10]
Acetic AcidAcetic Acid160 (Microwave)Good to Excellent[15]
PEG-SO₃HAqueous60Good to Excellent[16]
SnO₂ nanoparticlesSolvent-free (MW)-Good[16]

Table 1: Effect of Various Catalysts and Conditions on Friedländer Synthesis Yield.

Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of anilines with β-diketones.[17][18]

Q8: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A8: Steric effects of the substituents on both the aniline and the β-diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[14][17] The cyclization will generally favor the less sterically hindered pathway.

Q9: My Combes synthesis is resulting in a low yield. What are the potential causes?

A9: Low yields can stem from incomplete condensation or cyclization.[14]

  • Catalyst: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid.[14][17]

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters.[19][20][21]

Q10: My Conrad-Limpach reaction is giving a mixture of 4-hydroxyquinolines and 2-hydroxyquinolines. How can I control the product outcome?

A10: The temperature of the initial condensation step is crucial for selectivity.

  • Kinetic vs. Thermodynamic Control:

    • Lower Temperatures (e.g., room temperature): The aniline attacks the more reactive keto group, leading to a β-aminoacrylate (kinetic product), which then cyclizes to the 4-hydroxyquinoline .[20]

    • Higher Temperatures (e.g., ~140 °C): The aniline attacks the ester group, forming a β-keto acid anilide (thermodynamic product), which then cyclizes to the 2-hydroxyquinoline (Knorr synthesis).[20]

G start Aniline + β-Ketoester low_temp Low Temperature (e.g., RT) start->low_temp high_temp High Temperature (e.g., 140°C) start->high_temp kinetic Kinetic Product: β-Aminoacrylate low_temp->kinetic thermo Thermodynamic Product: β-Keto Acid Anilide high_temp->thermo prod_4hq 4-Hydroxyquinoline (Conrad-Limpach) kinetic->prod_4hq Cyclization prod_2hq 2-Hydroxyquinoline (Knorr) thermo->prod_2hq Cyclization

Temperature control in Conrad-Limpach vs. Knorr synthesis.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from reliable sources and includes the use of ferrous sulfate to moderate the reaction.[13]

  • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline derivative, ferrous sulfate (FeSO₄) as a moderator, and anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Reaction: Gently heat the mixture. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.[4][13] After the initial vigorous reaction, continue to heat the mixture under reflux for an additional 2-3 hours.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1][13]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[1][2] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[1]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.[8]

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.[8]

  • Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.[2][8]

  • Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.[8]

  • Purification: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.[2] Collect the distillate and extract with a suitable organic solvent. Dry the organic layer and remove the solvent to yield the product.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline
  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone or aldehyde and the carbonyl compound containing an α-methylene group.

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, toluene) and the chosen catalyst (e.g., p-toluenesulfonic acid, KOtBu).[10][11] The choice of acid or base catalysis depends on the specific substrates.[10]

  • Reaction: Heat the mixture under reflux for the required time, monitoring the reaction by TLC.[11]

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water or a suitable aqueous solution to remove the catalyst. Dry the organic layer and purify the product by column chromatography or recrystallization.

References

optimization of reaction conditions for synthesizing 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing quinoline-4-carboxylic acids, adaptable for the 6-bromo substituted target, are the Pfitzinger and Doebner reactions. The Pfitzinger reaction involves the condensation of a substituted isatin (e.g., 6-bromoisatin) with a compound containing an α-methylene carbonyl group under basic conditions.[1][2] The Doebner reaction utilizes a substituted aniline (e.g., 4-bromoaniline), an aldehyde, and pyruvic acid.[2][3][4]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in quinoline syntheses can arise from several factors. Key areas to check include the purity of starting materials, the choice of catalyst, reaction temperature, and the presence of water.[5] For instance, electron-withdrawing groups, like the bromo-substituent on the aniline, can decrease reactivity in reactions like the Doebner synthesis, often requiring modified conditions to achieve good yields.[2] Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants and products into tarry byproducts.[5][6]

Q3: The reaction mixture is turning into a dark, intractable tar. What causes this and how can it be prevented?

A3: Tar formation is a frequent issue, especially in acid-catalyzed reactions like the Doebner-von Miller or Skraup syntheses, often due to the polymerization of carbonyl compounds or intermediates under strong acid conditions.[7][8] To mitigate this, consider optimizing the acid concentration, using a milder Lewis or Brønsted acid, or employing a biphasic solvent system to sequester the reactive carbonyl compound in an organic phase, reducing its self-polymerization.[7][8] Slow, controlled addition of reagents and maintaining the lowest effective reaction temperature can also help minimize tar formation.[7]

Q4: How can I purify the crude this compound product effectively?

A4: Purification can be challenging due to the product's low solubility and the presence of tarry byproducts. A common procedure involves pouring the cooled reaction mixture into a large volume of water and adjusting the pH. To isolate the carboxylic acid, the solution is typically acidified to precipitate the product.[9] The crude solid can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like glacial acetic acid or ethanol.[9] If significant tar is present, steam distillation can be used to separate volatile products from non-volatile tar before precipitation, though this is more common for non-carboxylic acid quinolines.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s) Citation
Low or No Product Yield Inappropriate catalyst or catalyst concentration.Screen different acid or base catalysts (e.g., H₂SO₄, PPA, KOH, TMSCl). Optimize catalyst loading.[5]
Suboptimal reaction temperature (too low or too high).Gradually increase the temperature to drive the reaction to completion. If decomposition is observed, lower the temperature. Microwave heating can offer rapid and uniform heating, potentially improving yields.[5][10]
Poor substrate reactivity due to the electron-withdrawing bromo group.Use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.[2][5]
Presence of water in acid-catalyzed reactions.Use anhydrous reagents and solvents. Consider a setup that allows for the removal of water as it forms (e.g., Dean-Stark trap).[5]
Formation of Tarry Byproducts Polymerization of carbonyl starting materials or intermediates.Use a biphasic reaction medium to sequester the carbonyl compound. Add the carbonyl reactant slowly to the reaction mixture to control its concentration.[7][8]
Excessively high reaction temperatures or prolonged heating.Optimize the temperature and reaction time to find a balance between cyclization and degradation.[6][10]
Reaction run in the presence of oxygen.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Product is Difficult to Purify/Crystallize Presence of residual high-boiling solvent (e.g., diphenyl ether).Ensure the solvent is thoroughly removed under high vacuum. Triturate the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[10]
Impurities co-precipitating with the product.Purify the crude product using column chromatography if recrystallization is ineffective. Adjust the pH carefully during workup to selectively precipitate the desired acid.[10]

Experimental Protocols & Data

Protocol 1: Pfitzinger Synthesis from 6-Bromoisatin

This method is adapted from procedures for synthesizing quinoline-4-carboxylic acids from isatin derivatives.[11][12]

Reactants:

  • 6-Bromoisatin

  • Pyruvic acid

  • Sodium Hydroxide (NaOH) solution (e.g., 15%)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend 6-bromoisatin (1.0 eq) in a 15% aqueous NaOH solution.

  • Add pyruvic acid (1.7-2.0 eq) to the mixture.

  • Heat the reaction mixture at 100 °C for approximately 3 hours, monitoring the reaction by TLC.[12]

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Dilute the cooled reaction mixture with cold water.

  • Slowly acidify the solution with concentrated HCl to a pH of 5-6 to precipitate the product.

  • Collect the solid precipitate by suction filtration, wash thoroughly with water, and dry under vacuum to yield 7-bromoquinoline-2,4-dicarboxylic acid.

  • Note: The initial product is a dicarboxylic acid. Selective decarboxylation at the 2-position is required. This can often be achieved by heating the dicarboxylic acid in a high-boiling solvent like nitrobenzene.[12]

Protocol 2: Gould-Jacobs Type Synthesis from 4-Bromoaniline

This protocol is based on the synthesis of 6-bromo-4-hydroxyquinoline, a tautomer of the desired 2-hydroxy (2-oxo) product.[13][14] The final product exists in equilibrium between the 2-hydroxy and 2-oxo forms.

Step 1: Condensation

  • Combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[10]

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether (Ph₂O).

  • Heat the mixture to a high temperature (e.g., 190-250 °C) for 10-60 minutes under an inert atmosphere.[10][14]

  • Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Hydrolysis

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Dilute with a non-polar solvent (e.g., hexane, petroleum ether) to aid precipitation and dissolve the Ph₂O.[6][14]

  • Filter the solid, wash thoroughly with the non-polar solvent, and dry. This yields the ethyl ester of 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Perform saponification (hydrolysis) of the ester using aqueous NaOH or LiOH, followed by acidic workup to obtain the carboxylic acid.[1]

Comparative Reaction Conditions

The following table summarizes typical conditions for relevant quinoline syntheses. Note that specific conditions for 6-bromo substitution may require further optimization.

Parameter Pfitzinger Reaction Doebner Reaction Gould-Jacobs Cyclization
Starting Materials 6-Bromoisatin, Pyruvic Acid4-Bromoaniline, Aldehyde, Pyruvic Acid4-Bromoaniline, Malonic Ester Derivative
Catalyst/Medium Strong Base (e.g., KOH, NaOH)Acid (Brønsted or Lewis)Thermal (no catalyst)
Solvent Water, Ethanol/WaterEthanol, Acetonitrile, or neatHigh-boiling solvent (e.g., Diphenyl ether, Dowtherm A)
Temperature Reflux (~100 °C)Reflux250-300 °C
Typical Yields 55-81% (unsubstituted analogs)Variable, can be low for electron-deficient anilines40-95% (cyclization step)
Key Advantage Good for quinoline-4-carboxylic acids.Three-component, one-pot potential.High-yielding cyclization for 4-hydroxyquinolines.
Common Issue Limited by availability of isatins.Low yields with electron-withdrawing groups, tar formation.Requires very high temperatures, potential for degradation.
Citation [1][11][15][2][3][6][10][16]

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.

G General Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route (e.g., Pfitzinger, Doebner) reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Reaction Apparatus (under N2 if required) reagents->setup addition Controlled Addition of Reactants setup->addition heating Heat to Optimized Temperature (e.g., 100-250 °C) addition->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor quench Cool and Quench Reaction Mixture monitor->quench precipitate Adjust pH to Precipitate Crude Product quench->precipitate filtration Filter and Wash Solid precipitate->filtration purify Recrystallize or use Column Chromatography filtration->purify characterize Characterize Product (NMR, MS, m.p.) purify->characterize end Pure Product characterize->end

Caption: A generalized experimental workflow for the synthesis of quinoline carboxylic acids.

G Troubleshooting Decision Tree for Low Yield cluster_no_rxn cluster_decomp cluster_workup start Low Yield Observed check_sm Are Starting Materials Consumed? (Check by TLC) start->check_sm cause_no_rxn Reaction Not Initiated check_sm->cause_no_rxn no_sm check_tar Significant Tar or Side Products Formed? check_sm->check_tar yes_sm no_sm No sol_temp Increase Temperature cause_no_rxn->sol_temp sol_cat Check Catalyst Activity / Change Catalyst cause_no_rxn->sol_cat yes_sm Yes cause_decomp Decomposition / Polymerization check_tar->cause_decomp yes_tar cause_workup Product Lost During Work-up check_tar->cause_workup no_tar yes_tar Yes sol_tar_temp Lower Temperature cause_decomp->sol_tar_temp sol_tar_reagent Slow Reagent Addition cause_decomp->sol_tar_reagent sol_tar_atm Use Inert Atmosphere cause_decomp->sol_tar_atm no_tar No sol_workup_ph Optimize pH for Precipitation cause_workup->sol_workup_ph sol_workup_extract Perform Additional Extractions of Aqueous Layer cause_workup->sol_workup_extract

Caption: A decision tree to troubleshoot low product yields in quinoline synthesis.

References

preventing discoloration of quinoline compounds during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of quinoline compounds during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration in quinoline compounds?

A1: Discoloration in quinoline compounds, often appearing as a yellowing or browning, is primarily caused by two factors:

  • Oxidation: The nitrogen atom and electron-rich rings in the quinoline structure are susceptible to oxidation, especially when exposed to air. This process can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of quinoline compounds and the formation of colored impurities. Quinoline itself is known to turn brown upon exposure to light.

Q2: How can I prevent my quinoline compound from discoloring during storage?

A2: Proper storage is crucial for maintaining the integrity of your quinoline compounds. Here are some key recommendations:

  • Protect from Light: Store quinoline compounds in amber-colored vials or containers that block UV light.

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.

  • Controlled Temperature: Store compounds at low temperatures (refrigeration at 2-8°C is often recommended) to slow down potential degradation reactions.

  • Airtight Containers: Use tightly sealed containers to minimize exposure to air and moisture.

Q3: What are some common methods to purify a discolored quinoline compound?

A3: Several purification techniques can be effective in removing colored impurities from quinoline compounds:

  • Recrystallization: This is a common and effective method for purifying solid quinoline derivatives. Choosing a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is key.

  • Activated Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.

  • Column Chromatography: For small-scale purification and separation of complex mixtures, column chromatography using silica gel or alumina can be very effective.

  • Distillation: For liquid quinolines, vacuum distillation can be used to separate the compound from non-volatile colored impurities.

Q4: Are there any additives I can use to stabilize my quinoline compound?

A4: Yes, the use of antioxidants can help prevent discoloration caused by oxidation. While specific data for all quinoline derivatives is not available, general antioxidants used in pharmaceutical preparations may be effective. It is crucial to ensure that any additive is compatible with your compound and downstream applications. Some quinoline derivatives themselves have been studied for their antioxidant properties.

Troubleshooting Guide

Issue Potential Cause Recommended Action
My quinoline compound turned yellow/brown after a short period in storage. * Exposure to light. * Exposure to air (oxidation). * Storage at room temperature.* Transfer the compound to an amber vial and store it in a dark place. * If the compound is highly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon). * Store the compound at a reduced temperature, such as in a refrigerator (2-8°C).
During purification by column chromatography, my compound is degrading on the column. * The silica gel is too acidic.* Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing 0.5-2% triethylamine). * Use an alternative stationary phase like neutral or basic alumina.
After recrystallization, the yield of my purified quinoline compound is very low. * The compound is too soluble in the cold recrystallization solvent. * Too much solvent was used.* Optimize the solvent system. A mixture of solvents may be necessary to achieve the desired solubility profile. * Ensure you are using the minimum amount of hot solvent required to dissolve the compound. * Cool the solution slowly and then in an ice bath to maximize crystal formation.
My liquid quinoline compound has darkened, but I need to use it in a reaction. * Formation of non-volatile colored impurities due to oxidation or photodegradation.* Purify the liquid by vacuum distillation. This will separate the desired compound from the colored impurities.

Experimental Protocols

Protocol 1: Purification of a Discolored Solid Quinoline Compound by Recrystallization with Activated Charcoal

  • Solvent Selection: Determine a suitable solvent or solvent system in which the quinoline compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, add the discolored quinoline compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the compound. Use the minimum amount of solvent necessary.

  • Charcoal Treatment: Once the compound is dissolved, remove the flask from the heat source and add a small amount of activated charcoal (approximately 1-2% of the compound's weight).

  • Hot Filtration: Reheat the solution to boiling for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Visualizations

experimental_workflow Workflow for Purification of Discolored Quinoline cluster_purification Purification Steps cluster_impurities Impurity Removal A Dissolve Discolored Compound in Hot Solvent B Add Activated Charcoal A->B C Hot Filtration B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G I1 Colored Impurities I1->B Adsorbed by Charcoal I2 Insoluble Impurities I2->C Removed by Filtration I3 Soluble Impurities I3->E Remain in Filtrate

Caption: Workflow for the purification of discolored quinoline compounds.

degradation_pathway Quinoline Discoloration Pathways cluster_compound Quinoline Compound cluster_stressors Stress Factors cluster_degradation Degradation Products QC Quinoline Derivative DP Colored Degradation Products QC->DP Light Light (UV) Light->QC Photodegradation Oxygen Oxygen (Air) Oxygen->QC Oxidation

Caption: Factors leading to the discoloration of quinoline compounds.

identifying and removing impurities from 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. The information is designed to help identify and remove impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: Potential impurities can originate from starting materials, by-products of the reaction, or degradation of the final product. Based on the common synthesis route from 5-bromoindoline-2,3-dione and malonic acid, the following impurities are plausible:

  • Unreacted Starting Materials: 5-Bromoindoline-2,3-dione and malonic acid may be present if the reaction does not go to completion.

  • Decarboxylation Product: The desired product can undergo decarboxylation, especially at elevated temperatures, to form 6-Bromo-2-hydroxyquinoline.

  • Side-Reaction Products: The Pfitzinger reaction, a related synthesis using isatin derivatives, can sometimes yield by-products. Harsh basic conditions, in particular, may promote the formation of side products.[1]

  • Products of Malonic Acid Self-Condensation: Under basic conditions, malonic acid can undergo self-condensation, although this is generally not a major issue with 1,3-dicarbonyl compounds as they tend to exist in their enolate form in solution.[2]

Q2: Which analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase method with a suitable column (e.g., C18) and a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and any significant impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, providing additional structural information.

Q3: My purified this compound has a persistent color. How can I remove it?

A3: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The colored impurities adsorb to the surface of the charcoal, which can then be removed by hot filtration.

Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. You can also try adding a small amount of a co-solvent in which your compound is more soluble to the hot solution before cooling.

Troubleshooting Guides

Problem: Low Purity After Initial Synthesis

Workflow for Identifying and Removing Impurities

workflow cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_verification Purity Verification Initial_Analysis Initial Purity Check (TLC/HPLC) Structure_Elucidation Structure Elucidation (LC-MS, NMR, FTIR) Initial_Analysis->Structure_Elucidation Impurity Detected Recrystallization Recrystallization Structure_Elucidation->Recrystallization Identify Soluble Impurities Column_Chromatography Column Chromatography Structure_Elucidation->Column_Chromatography Identify Closely Related Impurities Final_Analysis Final Purity Check (HPLC) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Characterization Characterization (NMR, MS) Final_Analysis->Characterization Purity Confirmed

Caption: A workflow diagram for the identification and removal of impurities.

Possible Cause 1: Incomplete Reaction

  • Identification: Use HPLC or TLC to check for the presence of starting materials (5-bromoindoline-2,3-dione and malonic acid).

  • Solution:

    • Increase the reaction time or temperature.

    • Ensure the stoichiometry of the reactants is correct.

    • Consider using a different solvent or catalyst if applicable.

Possible Cause 2: Formation of Side Products

  • Identification: Analyze the crude product using LC-MS to identify the molecular weights of the impurities. Compare these with the molecular weights of potential side products, such as the decarboxylated product.

  • Solution:

    • Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products.

    • Purify the product using column chromatography to separate closely related impurities.

Problem: Difficulty in Purifying the Product by Recrystallization

Quantitative Data: Solubility

SolventSolubility of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
WaterSlightly soluble[3][4]

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not at room temperature. Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Troubleshooting Recrystallization

IssuePossible CauseSuggested Solution
No crystals form Solution is too dilute or the wrong solvent was used.Evaporate some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture.
"Oiling out" Compound is melting in the hot solvent or cooling too quickly.Reheat to dissolve the oil and cool more slowly. Add a co-solvent in which the compound is more soluble.
Low recovery Too much solvent was used; compound is partially soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.

Signaling Pathway and Logical Relationship Diagrams

Logical Flow for Troubleshooting Low Purity

troubleshooting_purity Start Low Purity Detected Analysis Analyze by HPLC/TLC Start->Analysis Check_SM Starting Materials Present? Analysis->Check_SM Check_SP Unknown Peaks Present? Analysis->Check_SP Check_SM->Check_SP No Optimize_Reaction Optimize Reaction Conditions Check_SM->Optimize_Reaction Yes Purify Purify by Recrystallization/Chromatography Check_SP->Purify Yes Optimize_Reaction->Analysis End High Purity Product Purify->End

Caption: A decision tree for troubleshooting low product purity.

References

challenges in the scale-up synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Incomplete Cyclization: The high temperatures required for the Gould-Jacobs cyclization may not have been reached or maintained for a sufficient duration.- Ensure the reaction temperature is consistently maintained, typically in a high-boiling solvent like diphenyl ether. - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times, which can improve yields.[1] - Optimize reaction time and temperature; prolonged heating can lead to degradation.
Starting Material Decomposition: High reaction temperatures can lead to the decomposition of starting materials or intermediates.- If using a high-boiling solvent, ensure the temperature does not exceed the decomposition point of your substrates. - A thorough time-temperature examination is recommended to optimize the yield.
Inefficient Hydrolysis (Saponification): Incomplete conversion of the intermediate ester to the carboxylic acid.- Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used for the hydrolysis step. - Extend the reaction time for the hydrolysis and monitor for the disappearance of the ester intermediate by TLC or HPLC.
Formation of Impurities and Side Products Isomer Formation: If the aniline precursor has multiple free ortho positions, cyclization can occur at different sites, leading to isomeric impurities.- While 4-bromoaniline has only one available ortho position for cyclization in the Gould-Jacobs reaction, careful analysis of the product is still recommended to confirm regioselectivity.
Polymerization/Tar Formation: This is a common issue in high-temperature reactions.- Ensure efficient stirring to prevent localized overheating. - Consider lowering the reaction temperature and extending the reaction time as a trade-off. - Purification of the crude product to remove tarry materials is crucial.
Incomplete Reaction of Starting Materials: The initial condensation reaction may not have gone to completion.- Ensure the stoichiometry of the reactants is correct. - Monitor the initial condensation step by TLC to ensure the disappearance of the starting aniline.
Difficult Product Purification Poor Solubility of the Product: The carboxylic acid product may have low solubility in common organic solvents, making recrystallization challenging.- Test a range of solvents with varying polarities for recrystallization. - Consider using a solvent/anti-solvent system to induce crystallization. - The product's solubility can be pH-dependent; adjusting the pH during workup can aid in purification.
Fine Particulate Product: The precipitated product may be very fine, making it difficult to filter and wash effectively.- Use a filtration aid such as Celite to improve filtration speed and efficiency. - Ensure the product is thoroughly washed with appropriate solvents to remove residual impurities.
Product Discoloration: The final product may be colored due to the presence of minor impurities.- Treat the product solution with activated carbon to remove colored impurities before crystallization. - Ensure all solvents are of high purity and degassed if necessary to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common approach is a multi-step synthesis that begins with the Gould-Jacobs reaction.[2] This involves the condensation of 4-bromoaniline with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form the quinoline ring system. The resulting ester is then saponified (hydrolyzed) to yield the final carboxylic acid product.

Q2: Why are high temperatures necessary for the cyclization step, and what are the risks?

A2: The intramolecular cyclization in the Gould-Jacobs reaction requires a significant amount of thermal energy to overcome the activation barrier.[1] This is typically achieved by heating the reaction mixture in a high-boiling solvent. However, these high temperatures can also lead to the degradation of the starting materials, intermediates, or the final product, resulting in lower yields and the formation of tarry byproducts. Therefore, careful optimization of the reaction temperature and time is critical for a successful scale-up.

Q3: What are the key parameters to control during the scale-up of this synthesis?

A3: Several parameters are crucial for a successful scale-up:

  • Temperature Control: Precise and uniform heating is essential to promote the desired reaction while minimizing degradation.

  • Stirring Efficiency: Adequate mixing is necessary to ensure homogeneity and prevent localized overheating, especially in large reaction volumes.

  • Solvent Selection: The choice of a high-boiling, inert solvent is critical for the cyclization step.

  • Purification Strategy: A robust and scalable purification method is necessary to handle potentially larger amounts of impurities.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product is often a significant challenge. A typical procedure involves:

  • Initial Workup: After the reaction, the crude product is often precipitated by cooling the reaction mixture and/or adding a non-solvent.

  • Washing: The solid is then thoroughly washed with suitable solvents to remove residual starting materials, byproducts, and the high-boiling solvent used in the reaction.

  • Recrystallization: This is a key step for obtaining a high-purity product. It may require screening various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Decolorization: If the product is colored, treatment with activated carbon can be effective.

Q5: Are there any alternative, milder synthesis methods available?

A5: While the high-temperature Gould-Jacobs reaction is a classic and widely used method, research into alternative, milder conditions is ongoing. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields by allowing for rapid and uniform heating to high temperatures.[1]

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction and Saponification

This protocol is a representative procedure based on established methods for similar compounds.

Step 1: Condensation of 4-bromoaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the 4-bromoaniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate. This intermediate may be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization

  • In a suitable high-boiling solvent (e.g., diphenyl ether), heat the solvent to the desired reaction temperature (typically 240-260 °C).

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction at this temperature for the optimized duration (e.g., 15-30 minutes). Monitor the reaction by TLC.

  • After the cyclization is complete, cool the reaction mixture. The product, ethyl 6-bromo-2-hydroxyquinoline-4-carboxylate, may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation and filtration.

  • Collect the solid product by filtration and wash it thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

Step 3: Saponification

  • Suspend the crude ethyl 6-bromo-2-hydroxyquinoline-4-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC for the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.

  • The final product, this compound, can be further purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Purification A 4-Bromoaniline C Condensation Intermediate A->C Reflux in Ethanol/Toluene B Diethyl Ethoxymethylenemalonate B->C Reflux in Ethanol/Toluene D Ethyl 6-Bromo-2-hydroxy- quinoline-4-carboxylate C->D High Temperature (e.g., 250°C) in Diphenyl Ether E 6-Bromo-2-hydroxyquinoline- 4-carboxylic Acid (Crude) D->E 1. NaOH/H2O, Reflux 2. Acidification (HCl) F Purified Product E->F Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues Start Low Yield or High Impurity Level IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Product Degradation? Start->Degradation PoorSolubility Poor Solubility? Start->PoorSolubility CoPrecipitation Impurities Co-precipitating? Start->CoPrecipitation Sol_IncReact Optimize reaction time/ temperature. Check reagent stoichiometry. IncompleteReaction->Sol_IncReact Solution Sol_Degrade Lower reaction temperature. Use milder conditions (e.g., microwave). Degradation->Sol_Degrade Solution Sol_Solubility Screen different recrystallization solvents. Use solvent/anti-solvent. PoorSolubility->Sol_Solubility Solution Sol_CoPrecip Perform initial wash steps. Consider chromatography for very impure samples. CoPrecipitation->Sol_CoPrecip Solution

Caption: Troubleshooting logic for synthesis and purification challenges.

References

Technical Support Center: Purification of Quinoline Compounds on Deactivated Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline compounds using deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to deactivate silica gel when purifying quinoline compounds?

A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Quinoline and its derivatives are basic compounds because of the nitrogen atom in the heterocyclic ring.[3][4] This basic nitrogen can interact strongly with the acidic silanol groups, leading to several purification issues[2]:

  • Peak Tailing: Strong interactions cause the compound to move unevenly through the column, resulting in broad, asymmetrical peaks with a characteristic "tail."[1][3] This significantly reduces the separation efficiency between the desired compound and impurities.[2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the quinoline compound binds permanently to the silica gel and does not elute from the column, leading to low or no recovery.[2]

  • Compound Degradation: The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[3][5]

Deactivating the silica gel by neutralizing these acidic sites minimizes these unwanted interactions, leading to improved peak shape, higher recovery, and preservation of the compound's integrity.[3][6]

Q2: What are the common methods for deactivating silica gel for quinoline purification?

A2: The most common and effective methods involve the addition of a basic modifier to the mobile phase or pre-treating the silica gel with a basic solution.[1][3] The two most frequently used basic modifiers are:

  • Triethylamine (TEA): Adding a small percentage (typically 0.1-3%) of triethylamine to the eluent is a widely used technique to neutralize the acidic silanol groups.[1][3][7]

  • Ammonia: A solution of ammonia in methanol (e.g., 1-10%) can be added as a component of the mobile phase to achieve deactivation.[1][8]

Q3: How do I choose between using triethylamine and ammonia for deactivation?

A3: The choice between triethylamine and ammonia often depends on the solvent system being used and the specific properties of the quinoline compound.

  • Triethylamine (TEA) is highly effective and commonly used with less polar solvent systems like hexane/ethyl acetate or dichloromethane/hexane.[9]

  • Ammonia is typically used with more polar solvent systems, such as dichloromethane/methanol.[8]

It is advisable to test the stability of your compound with the chosen base on a small scale using Thin-Layer Chromatography (TLC) before performing column chromatography.[10]

Q4: Can I use an alternative stationary phase instead of deactivating silica gel?

A4: Yes, if your quinoline compound is particularly sensitive or if deactivation methods are not providing satisfactory results, you can consider alternative stationary phases[3][5]:

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3][11]

  • Amine-functionalized silica: This stationary phase has a reduced number of acidic silanol groups and is designed for purifying basic compounds.[2][12]

  • Reversed-phase silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a very effective purification method.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of quinoline compounds on deactivated silica gel.

Issue 1: Persistent Peak Tailing Even After Adding a Basic Modifier

Possible Cause Troubleshooting Step
Insufficient amount of basic modifier Increase the concentration of triethylamine or ammonia in the mobile phase. You can test the effect of different concentrations on a TLC plate first.[1]
Sample overload The concentration of the sample loaded onto the column is too high, saturating the stationary phase. Try diluting your sample and loading a smaller amount.[1]
Improper column packing An unevenly packed column can lead to poor peak shape. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2]
Highly basic nature of the compound For extremely basic quinoline derivatives, standard deactivation may not be sufficient. Consider switching to a more suitable stationary phase like basic alumina or amine-functionalized silica.[2][3]

Issue 2: Low or No Recovery of the Quinoline Compound

Possible Cause Troubleshooting Step
Irreversible adsorption The compound is too strongly bound to the silica gel. Increase the polarity of the eluent or the concentration of the basic modifier. If this doesn't work, switch to a less acidic stationary phase like neutral or basic alumina.[2]
Compound decomposition The quinoline derivative may be unstable on the deactivated silica. To check for decomposition, you can perform a 2D TLC analysis.[2][5] If decomposition is confirmed, consider using a less reactive stationary phase or a non-chromatographic purification method like crystallization or acid-base extraction.[2]

Issue 3: Co-elution of Impurities with the Desired Quinoline Compound

Possible Cause Troubleshooting Step
Inadequate separation The chosen solvent system does not provide sufficient resolution. Optimize the mobile phase by trying different solvent combinations or by running a gradient elution. For instance, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol system.[2]
Use of a shallower gradient A slow, gradual increase in the polarity of the mobile phase (a shallower gradient) can often improve the separation of closely eluting compounds.[2]

Quantitative Data Summary

The following table summarizes the typical concentrations of basic modifiers used for the deactivation of silica gel.

Basic Modifier Typical Concentration Range (v/v) Common Solvent Systems
Triethylamine (TEA)0.1% - 3%[1][3][7]Hexane/Ethyl Acetate, Dichloromethane/Hexane
Ammonia (in Methanol)1% - 10% solution added to the mobile phase[1][8]Dichloromethane/Methanol

Experimental Protocols

Protocol 1: Deactivation of Silica Gel using Triethylamine in the Eluent

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides a good separation of your quinoline compound and gives it an Rf value of approximately 0.2-0.3.[6]

  • Preparation of the Mobile Phase: To the selected solvent system, add triethylamine to a final concentration of 0.5-2% (v/v).[3] For example, to prepare 1 L of a 1% TEA solution in 20% ethyl acetate/hexane, you would mix 10 mL of TEA, 198 mL of ethyl acetate, and 792 mL of hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase containing TEA.[2]

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.[2]

    • Ensure the packed bed is stable and free of any cracks or air bubbles.[2]

  • Sample Loading:

    • Dissolve your crude quinoline compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[2]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase containing triethylamine.

    • You can run the chromatography isocratically (with a constant solvent composition) or with a gradient of increasing polarity.[6]

    • Collect fractions and analyze them by TLC to identify those containing your purified quinoline compound.

Protocol 2: Pre-washing the Silica Gel Column with a Basic Solution

  • Column Packing: Pack the chromatography column with silica gel as you normally would using your chosen eluent (without the basic modifier).

  • Deactivation Flush: Prepare a solution of your eluent containing 1-3% triethylamine.[7] Flush the packed column with one to two column volumes of this basic solution.[6][7]

  • Equilibration: After the deactivation flush, wash the column with two to three column volumes of the original eluent (without triethylamine) to remove any excess base.[6][13]

  • Sample Loading and Elution: Proceed with loading your sample and eluting the column with the neutral mobile phase as you would for a standard chromatography run.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Result tlc 1. TLC Solvent Screening (Rf ≈ 0.2-0.3) mobile_phase 2. Prepare Mobile Phase (+ 0.1-3% TEA) tlc->mobile_phase packing 3. Pack Column with Silica-TEA Slurry mobile_phase->packing loading 4. Load Crude Quinoline Compound packing->loading elution 5. Elute Column (Isocratic or Gradient) loading->elution collection 6. Collect Fractions elution->collection analysis 7. Analyze Fractions by TLC collection->analysis pooling 8. Pool Pure Fractions analysis->pooling evaporation 9. Solvent Evaporation pooling->evaporation product Purified Quinoline Compound evaporation->product

Caption: Workflow for quinoline purification using TEA-deactivated silica gel.

troubleshooting_logic start Problem: Peak Tailing of Quinoline Compound check_deactivation Is silica gel deactivated with a basic modifier? start->check_deactivation add_base Add 0.1-3% TEA or Ammonia to eluent check_deactivation->add_base No check_concentration Is the concentration of the basic modifier sufficient? check_deactivation->check_concentration Yes add_base->check_concentration increase_base Increase modifier concentration check_concentration->increase_base No check_loading Is the sample overloaded? check_concentration->check_loading Yes increase_base->check_loading reduce_load Decrease sample concentration check_loading->reduce_load Yes alternative_stationary_phase Consider alternative stationary phase (e.g., Alumina, Amine-silica) check_loading->alternative_stationary_phase No end Resolution: Improved Peak Shape reduce_load->end alternative_stationary_phase->end

Caption: Troubleshooting logic for peak tailing in quinoline purification.

References

avoiding decomposition of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the decomposition of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions to mitigate compound degradation.

Problem Possible Cause Solution
Low reaction yield or appearance of unexpected byproducts. Decarboxylation: The carboxylic acid group at the 4-position may be lost as CO2, especially at elevated temperatures or under basic conditions.[1][2][3]- Keep reaction temperatures as low as possible.- Avoid strongly basic conditions if possible. If bases are necessary, use milder bases and shorter reaction times.- Monitor the reaction closely by TLC or LC-MS to track the formation of any less polar byproducts.
Change in the color of the compound or its solution over time. Photodegradation: Exposure to light, particularly UV light, can cause the decomposition of bromo-substituted aromatic compounds.[4][5] This can lead to debromination or other structural changes.- Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.[4]- Perform experiments under subdued lighting conditions whenever possible.
Compound precipitates out of solution or has poor solubility. pH of the solution: The solubility of quinoline derivatives is often pH-dependent.[6][7][8] The compound may be less soluble at its isoelectric point.- Adjust the pH of the solution. The presence of both a hydroxyl (phenolic) and a carboxylic acid group suggests that solubility will be significantly influenced by pH.- For stock solutions, consider using a suitable organic solvent like DMSO, and preparing fresh dilutions in aqueous buffers for experiments.
Inconsistent experimental results. Compound instability in solution: The compound may be degrading in the chosen solvent or buffer over time.- Prepare solutions fresh before each experiment.[4]- If storing solutions, even for a short period, keep them at low temperatures (2-8°C or -20°C) and protected from light.[1][6]- Evaluate the stability of the compound in your specific experimental buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3][6][7] Recommended storage temperatures are between 2-8°C, with -20°C being suitable for extended periods.[1][6]

Q2: What is the appearance and solubility of this compound?

A2: this compound is typically an off-white to gray solid.[1] It is slightly soluble in water.[1]

Q3: My reaction requires heating. How can I minimize decarboxylation?

A3: If heating is unavoidable, use the lowest effective temperature and minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to heat which can promote decarboxylation.

Q4: Is this compound sensitive to pH?

A4: Yes, as a molecule with both an acidic carboxylic acid group and a phenolic hydroxyl group, its charge state and properties, including solubility and stability, are expected to be pH-dependent.[6][9] The stability of similar quinoline compounds has been shown to be significantly affected by pH.[10] It is advisable to control the pH of your experimental solutions with appropriate buffers.

Q5: What is the significance of the tautomerism in this molecule?

A5: this compound can exist in equilibrium with its tautomeric form, 6-bromo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid.[2] The dominant tautomer can be influenced by the solvent and pH. This can affect its reactivity, solubility, and spectroscopic properties. It is important to be aware of this equilibrium when analyzing experimental data.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound solid in a fume hood.

  • Use personal protective equipment, including gloves and safety glasses.[6][7][8]

  • Add a small amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to completely dissolve the solid.

  • If necessary, briefly vortex or sonicate to ensure complete dissolution.

  • Bring the solution to the final desired volume with the solvent.

  • Store the stock solution in a tightly capped amber vial at -20°C to protect from light and minimize degradation.[6]

Protocol 2: General Best Practices for Reactions
  • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Choose a dry, degassed solvent that is appropriate for your reaction and in which the compound is stable.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a temperature-controlled reaction block or bath.

  • pH Monitoring: If the reaction is in an aqueous or protic solvent, use a suitable buffer system to maintain a constant pH.

  • Light Protection: Wrap the reaction vessel in aluminum foil or conduct the reaction in a dark room to prevent photodegradation.

  • Monitoring: Follow the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, LC-MS) to avoid unnecessarily long reaction times.

  • Work-up: Upon completion, promptly work up the reaction to isolate the product and remove it from potentially degradative conditions.

Visualizations

DecompositionPathways This compound This compound Decarboxylated Product Decarboxylated Product This compound->Decarboxylated Product Heat / Base Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV) pH-mediated Degradation pH-mediated Degradation This compound->pH-mediated Degradation Strong Acid/Base

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Execution & Monitoring Weigh Compound Weigh Compound Dissolve in Appropriate Solvent Dissolve in Appropriate Solvent Weigh Compound->Dissolve in Appropriate Solvent Store in Amber Vial at -20°C Store in Amber Vial at -20°C Dissolve in Appropriate Solvent->Store in Amber Vial at -20°C Use Inert Atmosphere Use Inert Atmosphere Store in Amber Vial at -20°C->Use Inert Atmosphere Control Temperature Control Temperature Protect from Light Protect from Light Buffer pH Buffer pH Run Reaction Run Reaction Monitor by TLC/LC-MS Monitor by TLC/LC-MS Run Reaction->Monitor by TLC/LC-MS Prompt Work-up Prompt Work-up Monitor by TLC/LC-MS->Prompt Work-up cluster_reaction cluster_reaction cluster_reaction->Run Reaction

Caption: Recommended workflow to minimize degradation during experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and its analogs have emerged as compounds of interest, particularly in the realm of anticancer research. This guide provides a comparative analysis of the biological activity of this parent compound and its structurally related analogs, supported by available experimental data.

Comparative Biological Activity: A Tabular Overview

The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines. It is important to note that the data presented has been compiled from multiple studies, and therefore, direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Table 1: Cytotoxic Activity of 6-Bromoquinoline Derivatives

CompoundStructureCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline6-Bromo, 5-Nitro substitutionHT29 (Human colon adenocarcinoma)Lower than 5-FU[1]
6,8-Dibromo-5-nitroquinoline6,8-Dibromo, 5-Nitro substitutionHT29 (Human colon adenocarcinoma)26.2[2]
HeLa (Human cervical carcinoma)24.1[2]
C6 (Rat brain tumor)50.0[2]
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo, 8-Hydroxy substitutionC6 (Rat brain tumor)6.7 - 25.6[3]
HeLa (Human cervical carcinoma)6.7 - 25.6[3]
HT29 (Human colon adenocarcinoma)6.7 - 25.6[3]

Table 2: Cytotoxic Activity of Quinoline Carboxylic Acid Analogs

CompoundR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)
Analog 1 2'-pyridyl-COOHHCT-11610.9 ± 1.2
Analog 2 2'-(MeO)-pyridyl-COOHHCT-1161.48 ± 0.16

Experimental Protocols

A detailed understanding of the methodologies used to generate the biological data is crucial for its correct interpretation and for designing future experiments.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, related analogs are known to target key kinases involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Inhibition of VEGFR-2 signaling can block this process and starve the tumor of necessary nutrients.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2 Inhibits Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Pathway Signaling Pathway Analysis IC50->Pathway Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle SAR Structure-Activity Relationship (SAR) Pathway->SAR Apoptosis->SAR CellCycle->SAR

References

A Comparative Analysis of Halogenated Quinoline Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinoline carboxylic acids represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of different halogen atoms—such as fluorine, chlorine, and bromine—onto the quinoline scaffold profoundly influences their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the performance of these halogenated derivatives in key biological assays, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the discovery and development of novel therapeutics.

Comparative Biological Activity Data

The biological efficacy of halogenated quinoline carboxylic acids is demonstrated across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following tables summarize quantitative data from multiple studies, offering a clear comparison of their potency.

Antimicrobial Activity

Halogenated quinoline carboxylic acids, particularly fluoroquinolones, are renowned for their potent antibacterial effects. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] The choice and position of the halogen atom significantly impact the antimicrobial spectrum and potency. Generally, a fluorine atom at position 6 is considered vital for broad-spectrum antibacterial activity.[2]

Compound/DerivativeHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
Ciprofloxacin6-fluoroEscherichia coli0.013[3]
Ciprofloxacin6-fluoroStaphylococcus aureus0.250[3]
Norfloxacin6-fluoroStaphylococcus aureus>128[3]
Levofloxacin6-fluoroPseudomonas aeruginosa1.0[4]
Moxifloxacin6-fluoro, 8-methoxyStaphylococcus aureus<1.370 (µM)[4]
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid6-fluoro, 7-chloroNot SpecifiedNot Specified[5]
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid6-fluoroGram-positive & Gram-negative bacteriaMore active than oxolinic acid[5]
8-Fluoroquinoline derivative8-fluoroNot SpecifiedNot Specified[6]
8-Chloroquinoline derivative8-chloroNot SpecifiedNot Specified[7]
Anticancer Activity

The anticancer potential of halogenated quinoline carboxylic acids is a rapidly growing area of research. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The nature and position of the halogen substituent can significantly influence cytotoxicity. For instance, in a study on 6-arylamino-7-halo-5,8-quinolinediones, derivatives with a chlorine atom at the 7-position showed higher cytotoxic activity against human tumor cell lines compared to those with a bromine atom.[8]

Compound/DerivativeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6-arylamino-7-chloro-5,8-quinolinedione (R=4-Chlorophenyl)7-chloroHCT-15 (Colon)5.6[8]
6-arylamino-7-bromo-5,8-quinolinedione (R=4-Chlorophenyl)7-bromoHCT-15 (Colon)>10[8]
6-arylamino-7-chloro-5,8-quinolinedione (R=4-Bromophenyl)7-chloroHCT-15 (Colon)4.2[8]
6-arylamino-7-bromo-5,8-quinolinedione (R=4-Bromophenyl)7-bromoHCT-15 (Colon)7.9[8]
Norfloxacin derivative 736-fluoroMCF7 (Breast)2.27[9]
Norfloxacin derivative 736-fluoroMDA-MB231 (Breast)1.52[9]
Ciprofloxacin amide derivative 266-fluoroPC3 (Prostate)7.7[9]
Fluoroquinolone derivative FQ4Fluoro-substitutedHCT-116 (Colon)5.0[10]
Fluoroquinolone derivative FQ4Fluoro-substitutedLOX IMVI (Melanoma)1.3[10]
Anti-inflammatory Activity

Certain halogenated quinoline carboxylic acids have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).

Compound/DerivativeHalogen SubstitutionAssayResultReference
Quinoline-4-carboxylic acidUnsubstitutedLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[11]
Quinoline-3-carboxylic acidUnsubstitutedLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[11]
3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid6-fluoroDelayed type hypersensitivity in dogsInflammation suppressed at 0.25 mg/kg daily[12]
Gatifloxacin derivatives6-fluoro, 8-methoxyWhole blood phagocytosis (oxidative burst)Potent inhibitory effects on oxidative burst[13]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of halogenated quinoline carboxylic acids are underpinned by their interaction with various cellular signaling pathways.

Anticancer Mechanisms: Apoptosis Induction

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, the quinoline derivative PQ1 has been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in breast cancer cells.[14] This dual activation leads to the executioner caspase-3 activation and subsequent cell death.

apoptosis_pathway ext_stimuli Extrinsic Stimuli (e.g., Death Ligands) death_receptor Death Receptor ext_stimuli->death_receptor int_stimuli Intrinsic Stimuli (e.g., DNA Damage) bax Bax Activation int_stimuli->bax caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline Halogenated Quinoline Carboxylic Acid quinoline->caspase8 Induces quinoline->caspase9 Induces

Apoptosis induction by halogenated quinoline carboxylic acids.
Anti-inflammatory Mechanism: NF-κB Signaling Inhibition

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain quinoline derivatives can interfere with this pathway, potentially by inhibiting the DNA-binding activity of NF-κB, thereby reducing the inflammatory response.[7]

nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_degradation IκB Degradation receptor->ikb_degradation nfkb_release NF-κB Release ikb_degradation->nfkb_release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription inflammation Inflammation gene_transcription->inflammation quinoline Halogenated Quinoline Carboxylic Acid quinoline->nfkb_translocation Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative studies.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is widely used to determine the antimicrobial activity of a substance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial cultures (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard

  • Test compounds (halogenated quinoline carboxylic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent)

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Incubator

Procedure:

  • A sterile swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an MHA plate.

  • Wells are created in the agar using a sterile cork borer.

  • A fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

agar_well_diffusion start Start inoculate Inoculate MHA plate with bacteria start->inoculate create_wells Create wells in agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate at 37°C for 18-24h add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Workflow for the Agar Well Diffusion Assay.
Anticancer Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO only.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

mtt_assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compounds Add test compounds at various concentrations seed_cells->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Assay.
In Vivo Anti-inflammatory Testing: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds formulated for administration (e.g., oral gavage)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume or thickness of the right hind paw is measured.

  • The test compound, positive control, or vehicle is administered to the respective groups of animals.

  • After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume/thickness in the treated groups with the vehicle control group.

paw_edema_assay start Start initial_measurement Measure initial paw volume start->initial_measurement administer_compounds Administer test compounds and controls initial_measurement->administer_compounds induce_edema Inject carrageenan into hind paw administer_compounds->induce_edema measure_edema Measure paw volume at time intervals induce_edema->measure_edema calculate_inhibition Calculate percentage of edema inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

Workflow for the Carrageenan-Induced Paw Edema Assay.

References

Validating the Anticancer Potential of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant antiproliferative effects. This guide provides a comparative analysis of the anticancer activity of brominated quinoline and quinazolinone derivatives, with a focus on validating the potential of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and its related structures.

Comparative In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric of cytotoxic potency. For comparative purposes, IC50 values for the standard chemotherapeutic drugs Doxorubicin, Cisplatin, and Paclitaxel are also presented.

Table 1: In Vitro Anticancer Activity of Brominated Quinoline and Quinazolinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Structurally Related to this compound
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)[1][2]MCF-7 (Breast)1.7 (µg/mL)
6,8-dibromo-4(3H)quinazolinone derivative (IX)[1][2]MCF-7 (Breast)1.8 (µg/mL)
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)[1][2]MCF-7 (Breast)1.83 (µg/mL)
6-Bromo-5-nitroquinoline (4)[3]HT29 (Colon)Lower than 5-FU
5,7-Dibromo-8-hydroxyquinoline[3][4]C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)6.7 - 25.6
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)[5]MCF-7 (Breast)15.85 ± 3.32
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)[5]SW480 (Colon)17.85 ± 0.92

Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)
Doxorubicin
MCF-7 (Breast)2.50 ± 1.76[6]
A549 (Lung)> 20[6]
HeLa (Cervical)2.92 ± 0.57[6]
HepG2 (Liver)12.18 ± 1.89[6]
Cisplatin
MCF-7 (Breast)Varies significantly (meta-analysis)[7]
A549 (Lung)Varies with culture conditions[8]
HeLa (Cervical)Varies significantly (meta-analysis)[7]
HepG2 (Liver)58 ± 2.9 (24h)[9]
Paclitaxel
MCF-7 (Breast)Varies with HER2 status[10]
A549 (Lung)Varies with cell state[11]
HeLa (Cervical)Varies with resistance[12]
T-47D (Breast)~0.01[13]

Experimental Protocols

The determination of in vitro anticancer activity is crucial for the preliminary evaluation of novel compounds. The following are detailed methodologies for key experiments commonly cited in such studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included. The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Visualizing Mechanisms and Workflows

Potential Signaling Pathway for Apoptosis Induction

Quinoline derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound derivative.

Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for the initial screening and validation of the anticancer activity of a novel compound.

G Start Compound Synthesis (6-Bromo-2-hydroxyquinoline- 4-carboxylic acid derivative) Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Screening Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

Caption: Workflow for in vitro anticancer activity screening.

References

The 6-Bromo-Quinoline Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer and Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in medicinal chemistry. The introduction of a bromine atom at the 6-position of this privileged structure offers a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of various 6-bromo-quinoline derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of 6-bromo-quinoline derivatives is significantly influenced by the nature and position of other substituents on the quinoline ring. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of these compounds.

Anticancer Activity of 6-Bromo-Quinoline Derivatives

The cytotoxic effects of 6-bromo-quinoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ID/NameStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Bromo-5-nitroquinoline 6-Bromo group, 5-Nitro groupHT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified
6,8-Dibromo-5-nitroquinoline 6,8-Dibromo groups, 5-Nitro groupC6, HT29, HeLaSignificant inhibitory effects5-Fluorouracil (5-FU)Not specified
A series of 6-bromoquinazoline derivatives 6-Bromoquinazoline core with various substitutionsMCF-7, SW4800.53 - 46.6CisplatinNot specified
Compound 5b (6-bromoquinazoline derivative with 3-fluoro-phenyl substitution) 6-Bromoquinazoline core, 3-fluorophenyl groupMCF-7, SW4800.53 - 1.95CisplatinNot specified

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The presence of an electron-withdrawing nitro group at the 5-position of the 6-bromo-quinoline scaffold appears to enhance cytotoxic activity.[1]

  • Further bromination at the 8-position, in conjunction with a 5-nitro group, also leads to significant inhibitory effects.[1]

  • The 6-bromoquinazoline scaffold, a related heterocyclic system, has demonstrated potent anticancer activity, with some derivatives showing higher potency than the standard drug cisplatin.

Antimicrobial Activity of 6-Bromo-Quinoline Derivatives

The antimicrobial potential of 6-bromo-quinoline derivatives has been investigated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity.

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEnterococcus faecalisReference
Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dione0.031 - 0.063 µg/mL-0.125 µg/mL[2]
Bromoquinolines 7-bromoquinoline-5,8-dione sulfonamides0.80 - 1.00 mg/mL--[2]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The available data on specifically 6-bromo-quinoline derivatives is limited in the provided search results. However, related brominated quinoline structures show potent antimicrobial activity.

  • The fusion of additional rings and the presence of other functional groups, such as diones and sulfonamides, significantly impact the antimicrobial spectrum and potency.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays cited in the evaluation of 6-bromo-quinoline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere for 24 hours.[4]

  • Compound Treatment: The cells are treated with serial dilutions of the 6-bromo-quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS solution) is added to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[4][5]

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the 6-bromo-quinoline derivatives are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key signaling pathways, experimental workflows, and the logical progression of structure-activity relationship studies.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization Start Lead Compound (6-Bromo-Quinoline) Synth Chemical Modification (e.g., Suzuki Coupling, Amination) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify InVitro In Vitro Assays (Anticancer, Antimicrobial) Purify->InVitro Data Data Collection (IC50, MIC) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization (Design of New Derivatives) SAR->Optimization Optimization->Synth Iterative Cycle

General workflow for structure-activity relationship (SAR) studies.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 6-Bromo-Quinoline Derivatives (serial dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Experimental workflow of the MTT assay for cytotoxicity screening.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline 6-Bromo-Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-bromo-quinoline derivatives.

References

A Comparative Efficacy Analysis of Quinoline-4-Carboxylic Acids and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHODH and its Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. This makes DHODH a compelling target for the development of anticancer and immunosuppressive agents.

Quinoline-4-carboxylic acid derivatives have emerged as a significant class of DHODH inhibitors. Their mechanism of action involves binding to the enzyme and blocking its catalytic function, thereby depleting the cellular pool of pyrimidines and arresting cell proliferation.

Quantitative Comparison of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline-4-carboxylic acid derivatives and other notable DHODH inhibitors against human DHODH. A lower IC50 value indicates a higher potency of the inhibitor.

Inhibitor ClassCompoundTargetIC50 (nM)Reference(s)
Quinoline-4-Carboxylic Acid Brequinar (analog)human DHODH0.250 ± 0.11 µM[1]
Quinoline-4-Carboxylic Acid Analog 41 (substituted pyridine)human DHODH9.71 ± 1.4[1][2][3]
Quinoline-4-Carboxylic Acid Analog 43 (substituted pyridine)human DHODH26.2 ± 1.8[1][2][3]
Naphthyridine Carboxylic Acid Analog 46human DHODH28.3 ± 3.3[1][2][3]
Immunosuppressant Teriflunomide (active metabolite of Leflunomide)human DHODH24.5[4]
Prodrug Leflunomidehuman DHODH>10,000[4]
Investigational Drug BAY-2402234human DHODH1.2[4]
Investigational Drug ASLAN003human DHODH35[4]

Note: The data presented is for the general class of quinoline-4-carboxylic acids. Specific inhibitory data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid is not available in the cited literature.

Experimental Protocols

A detailed methodology for a common in vitro spectrophotometric assay to determine the IC50 values of DHODH inhibitors is provided below. This protocol is representative of the methods used to generate the data in the comparison table.

DHODH Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is proportional to the DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • Test compounds (e.g., quinoline-4-carboxylic acid derivatives)

  • Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 (CoQ10) - Electron acceptor

  • 2,6-dichloroindophenol (DCIP) - Colorimetric indicator

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (as a vehicle control) to each well.

    • Add 178 µL of the assay buffer containing a pre-determined concentration of recombinant human DHODH to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over a period of 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (defined as 100% activity) and a no-enzyme control (defined as 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the context of DHODH inhibition, the following diagrams, generated using the DOT language, illustrate the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA DHODH DHODH DHODH->Dihydroorotate Catalyzes Inhibitor Quinoline-4-Carboxylic Acids & Other Inhibitors Inhibitor->DHODH Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Plate_Setup Add Compound and Enzyme to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare DHODH Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Mix Prepare Substrate Mix (DHO, CoQ10, DCIP) Reaction_Start Initiate Reaction with Substrate Mix Substrate_Mix->Reaction_Start Incubation Incubate for Inhibitor Binding Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure Absorbance Change (Kinetic Read) Reaction_Start->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Normalization Normalize Data to Controls Rate_Calc->Normalization IC50_Calc Generate Dose-Response Curve and Calculate IC50 Normalization->IC50_Calc

References

Comparative Analysis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and Analogs in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and related quinoline-4-carboxylic acid analogs, focusing on their in vitro anticancer properties. The information is compiled from recent studies to aid researchers in drug discovery and development.

Introduction to Quinoline-4-Carboxylic Acids in Oncology

Quinoline-4-carboxylic acid derivatives have garnered significant attention in oncology due to their potential to inhibit various cellular processes crucial for cancer cell proliferation and survival. These compounds have been investigated for their efficacy as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), sirtuins (SIRTs), and histone deacetylases (HDACs), all of which are implicated in cancer progression.[1] The structural versatility of the quinoline ring allows for substitutions that can modulate the pharmacological profile of these derivatives, leading to the development of potent and selective anticancer agents.[1]

Comparative In Vitro Anticancer Activity

While specific in vitro studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline-4-carboxylic acids has demonstrated significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of several key quinoline-4-carboxylic acid derivatives, providing a benchmark for the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-4-carboxylic acidMCF7 (Breast)Notable Inhibition¹[2]
Quinoline-2-carboxylic acidHELA (Cervical), MCF7Notable Inhibition¹[2]
Quinoline-3-carboxylic acidMCF7 (Breast)Notable Inhibition¹[2]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF7 (Breast)Notable Inhibition¹[2]
Compound P6 (a 2-phenyl-quinoline-4-carboxylic acid derivative)MLLr leukemic cell lines7.2 (SIRT3 inhibition)[1]
Compound 41 (a quinoline-based analog)DHODH Inhibition0.00971[1]
Compound 43 (a quinoline-based analog)DHODH Inhibition0.0262[1]

¹Qualitative data from the study indicates significant growth inhibition without specifying a precise IC50 value.

Potential Mechanisms of Action

The anticancer activity of quinoline-4-carboxylic acid derivatives is attributed to their interaction with various cellular targets. A potential mechanism of action for these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors DHODH DHODH Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis SIRT3 SIRT3 Metabolic_Regulation Metabolic Regulation SIRT3->Metabolic_Regulation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression HDAC HDAC Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative Quinoline_Derivative->DHODH Quinoline_Derivative->SIRT3 Quinoline_Derivative->HDAC Pyrimidine_Synthesis->Gene_Expression Metabolic_Regulation->Gene_Expression Histone_Acetylation->Gene_Expression

Caption: Potential signaling pathways targeted by quinoline-4-carboxylic acid derivatives.

Experimental Protocols

The following is a generalized protocol for determining the in vitro anticancer activity of a compound using the MTT assay, a common method cited in the referenced literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with Compound (Varying concentrations) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution (100 µL/well) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate IC50 H->I

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The class of quinoline-4-carboxylic acids represents a promising area for the discovery of novel anticancer agents. While further in vitro and in vivo studies are required to elucidate the specific biological activities of this compound, the existing data on its analogs suggest a strong potential for antiproliferative effects. The methodologies and comparative data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

spectroscopic analysis and validation of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to analyze and validate the structure of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. By comparing expected spectroscopic data with that of related compounds, this document serves as a practical resource for the structural elucidation of this and similar quinoline derivatives.

Structural Overview

This compound is a heterocyclic compound featuring a quinoline core. The structural validation of such molecules is paramount in drug discovery and development, where unambiguous identification and purity assessment are critical. Spectroscopic methods provide the necessary tools for this validation.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-3~6.5 - 7.0sChemical shift is influenced by the adjacent carboxylic acid and hydroxyl groups.
H-5~8.0 - 8.2d
H-7~7.7 - 7.9dd
H-8~7.9 - 8.1d
-OH (on ring)~11.0 - 12.0br sBroad signal, exchangeable with D₂O.
-COOH~12.0 - 13.0br sVery broad signal, exchangeable with D₂O.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165 - 175
C-2 (C-OH)~160 - 165
Aromatic Carbons~110 - 150
C-4 (C-COOH)~105 - 115

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard.

2. Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity (shimming) to obtain sharp peaks.

3. ¹H NMR Spectrum Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

4. ¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Data (Solid State, KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid and Phenol)
~1700-1680StrongC=O stretch (Carboxylic acid)
~1620-1580Medium-StrongC=C and C=N stretching (Quinoline ring)
~1300-1200MediumC-O stretch
~850-800StrongC-H out-of-plane bending (Aromatic)
~700-600MediumC-Br stretch
Experimental Protocol for FTIR Spectroscopy (Thin Solid Film Method)

This method is suitable for the analysis of solid organic compounds.[1]

1. Sample Preparation:

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methanol or acetone).[1]

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (C₁₀H₆BrNO₃, MW: 267.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Peaks:

    • [M-H₂O]⁺: Loss of a water molecule.

    • [M-COOH]⁺: Loss of the carboxylic acid group.

    • [M-Br]⁺: Loss of the bromine atom.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of heterocyclic compounds.[2]

1. Sample Introduction:

  • The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

2. Ionization:

  • Common ionization techniques for such compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

3. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[2]

4. Detection:

  • A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different ions.[2]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.

G Workflow for Spectroscopic Validation cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Literature_Data Comparison with Literature Data & Related Compounds Data_Analysis->Literature_Data Literature_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers should adapt the provided protocols to their specific instrumentation and experimental conditions for optimal results.

References

Cross-Validation of Quinolines: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline-based compounds, supported by experimental data. Quinoline and its derivatives are a versatile class of heterocyclic compounds recognized for their broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. [1] This analysis aims to cross-validate experimental findings to provide a comparative framework for the evaluation of novel quinoline-based therapeutic agents.

Comparative Biological Activity of Substituted Quinolines

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline scaffold. This section summarizes the in vitro antiproliferative activity of various substituted quinoline compounds against a panel of human cancer cell lines. The data, presented in terms of IC₅₀ values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of the cytotoxic potential of these derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
4-Anilino-quinoline with phenylsulfonylureaPI3Kα0.72--
4-Anilino-quinoline with phenylsulfonylureamTOR2.62--
Imidazo[4,5-c]quinoline derivative (Compound 39)PI3Kα0.9--
Imidazo[4,5-c]quinoline derivative (Compound 39)mTOR1.4--
7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³--
7-Chloro-4-quinolinylhydrazone derivativeHCT-8 (Colon)0.314 - 4.65 µg/cm³--
7-Chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³--
N-alkylated, 2-oxoquinoline derivatives (Compounds 16-21)HEp-2 (Larynx)49.01 - 77.67% inhibition--
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)HL-60 (Leukemia)19.88 ± 3.35 µg/ml--
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)U937 (Lymphoma)43.95 ± 3.53 µg/ml--
4-Amino, 7-substituted-quinoline derivatives (Compounds 37-40)VariousReported as twice to thrice as potent as DoxorubicinDoxorubicin-
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)Comparable to Cisplatin/DoxorubicinCisplatin/Doxorubicin-
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast)Comparable to Cisplatin/DoxorubicinCisplatin/Doxorubicin-
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung)Comparable to Cisplatin/DoxorubicinCisplatin/Doxorubicin-
Quinolyl-thienyl chalcone (Compound 31)VEGFR-2 Kinase---
Quinolone-chalcone-linked podophyllotoxins (62)Various2.2 - 15.4--
Quinoline-chalcone hybrid (Compound 39)A549 (Lung)1.91--
Quinoline-chalcone hybrid (Compound 40)K-562 (Leukemia)5.29--
Fused quinoline derivative (Compound 42)MCF-7 (Breast)7.21--

Experimental Protocols

A standardized and rigorous experimental approach is crucial for the cross-validation of the biological activities of quinoline-based compounds. Below are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the quinoline-based compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]

Kinase Inhibition Assay

To determine the effect of quinoline derivatives on specific protein kinases, in vitro kinase inhibition assays are performed.

  • Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a corresponding specific substrate peptide are used.

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by quinoline derivatives and a general workflow for their experimental evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_vivo In Vivo Evaluation synthesis Synthesis of Quinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Antiproliferative Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay target_id Target Identification & Validation kinase_assay->target_id cell_cycle Cell Cycle Analysis target_id->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway animal_model Animal Models of Disease pathway->animal_model toxicology Toxicology & PK/PD Studies animal_model->toxicology PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinoline Quinoline-based Inhibitors Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

References

comparative study of the synthesis efficiency of different quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines. This guide provides an objective comparison of prominent methods for quinoline synthesis, focusing on reaction efficiency, conditions, and substrate scope to aid in selecting the most appropriate method.

Comparative Overview of Synthesis Methods

The selection of a quinoline synthesis method is often a trade-off between the desired substitution pattern, the availability of starting materials, and functional group tolerance. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain fundamental, while modern adaptations, particularly those using microwave assistance, offer significant improvements in efficiency.[1][2]

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent.[1][2]Unsubstituted or benzene-ring substituted quinolines.[1][2]Low to ModerateUses readily available starting materials in a one-pot reaction.[1][2]Harsh, exothermic conditions; often low yields and formation of byproducts.[1][2]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone.[1][3]2- and/or 4-substituted quinolines.[3]Moderate to GoodMore versatile than Skraup for substituted quinolines.[4]Can produce regioisomers with unsymmetrical ketones; acidic conditions.[1]
Combes Synthesis Aniline, β-diketone.[1]2,4-disubstituted quinolines.[1]GoodGood yields for specific substitution patterns; straightforward procedure.[1]Requires strongly acidic conditions; unsymmetrical diketones can yield isomeric mixtures.[1]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with α-methylene group.[2]Wide variety of substituted quinolines.[2]Good to ExcellentHigh versatility, milder conditions, and generally high yields.[2]Requires pre-synthesis of often less accessible 2-aminoaryl precursors.[2]
Gould-Jacobs Reaction Aniline, alkoxymethylenemalonate ester.[5][6]4-hydroxyquinolines (4-quinolones).[5][6]HighReliable method for 4-hydroxyquinolines, often providing high-purity products.[1][5]Requires high temperatures for cyclization, which can be harsh.[6][7]
Microwave-Assisted Varies (often based on classical reactions).VariesGood to ExcellentDrastically reduced reaction times (minutes vs. hours), enhanced yields, greener approach.[8][9][10]Requires specialized microwave reactor equipment.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for the key synthesis methods discussed.

1. Skraup Synthesis (General Protocol)

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser.

  • Initiation: Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

  • Heating: Carefully heat the reaction mixture to initiate the reaction. The process is highly exothermic and may require external cooling to control the temperature.[1]

  • Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and neutralized to precipitate the crude quinoline product, which is then purified.

2. Doebner-von Miller Reaction (General Protocol)

  • Reaction Setup: To a stirred solution of aniline in a suitable solvent (e.g., ethanol), add a strong acid like concentrated hydrochloric acid.

  • Addition of Carbonyl: Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.

  • Heating: Heat the mixture to reflux for the specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture, pour it onto ice, and make it alkaline with a base (e.g., ammonium hydroxide) to precipitate the product.[1] Purify via crystallization or chromatography.

3. Combes Synthesis (General Protocol)

  • Reaction Setup: Mix the aniline and the β-diketone in a round-bottom flask.

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), while cooling the mixture.[1][11]

  • Heating: Heat the reaction mixture at the required temperature for several hours, monitoring progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitated product is then filtered, washed, and purified.[1]

4. Friedländer Synthesis (Microwave-Assisted Protocol)

  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminoaryl ketone and the active methylene compound.

  • Solvent/Catalyst: Add acetic acid, which serves as both the solvent and catalyst.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a set temperature (e.g., 160 °C) for a short duration (e.g., 5 minutes).[9]

  • Work-up: After cooling, the product can be isolated by filtration or extraction, followed by purification. This method often results in excellent yields.[9]

5. Gould-Jacobs Reaction (Conventional High-Temperature Protocol)

  • Reactant Preparation: First, an aniline is condensed with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate.[5][6]

  • Cyclization: Dissolve the intermediate in a high-boiling inert solvent (e.g., diphenyl ether) in a reaction flask. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration.[6]

  • Isolation: After completion, cool the mixture and add a non-polar solvent like cyclohexane to precipitate the crude product.[6]

  • Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[6] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline.[5][6]

Visualizing Synthesis and Analysis Workflows

To better illustrate the processes involved, the following diagrams outline the logical flow of synthesis and characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Reactants Select Reactants (e.g., Aniline, Carbonyl) Method Choose Synthesis Method (e.g., Friedländer, Combes) Reactants->Method Reaction Perform Reaction (Conventional or Microwave) Method->Reaction Workup Reaction Work-up (Extraction/Neutralization) Reaction->Workup Isolate Crude Product Purify Purification (Crystallization/Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Final Characterize->Final Pure Quinoline Derivative

Caption: A generalized workflow for the synthesis, purification, and analysis of quinoline derivatives.

G cluster_classical Classical Thermal Methods cluster_modern Modern & Greener Methods center Quinoline Synthesis Strategies Skraup Skraup (Aniline + Glycerol) center->Skraup Doebner Doebner-von Miller (Aniline + α,β-Unsaturated Carbonyl) center->Doebner Combes Combes (Aniline + β-Diketone) center->Combes Friedlander Friedländer (2-Aminoaryl Ketone + Methylene Compound) center->Friedlander GouldJacobs Gould-Jacobs (Aniline + Malonic Ester Deriv.) center->GouldJacobs Microwave Microwave-Assisted Synthesis (Accelerated Classical Reactions) center->Microwave Catalyst Novel Catalysis (e.g., Metal-free, Ionic Liquids) center->Catalyst Skraup->Catalyst Modified with ionic liquids Friedlander->Microwave Often adapted for high efficiency

Caption: Logical relationships between different quinoline synthesis strategies.

References

Assessing the Target Specificity of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a novel compound within the quinoline-4-carboxylic acid class of molecules. While direct experimental data for this specific compound is emerging, this document contextualizes its potential activity by comparing it with established inhibitors of Dihydroorotate Dehydrogenase (DHODH), a plausible target for this molecular class. The quinoline-4-carboxylic acid scaffold is a key feature in several potent DHODH inhibitors.[1] This guide presents hypothetical, yet realistic, performance data for this compound to illustrate its potential profile against well-characterized alternatives.

Comparative Analysis of DHODH Inhibitors

The target specificity of a compound is a critical determinant of its therapeutic potential and safety profile. The following table summarizes the inhibitory activity and selectivity of this compound against other known DHODH inhibitors, Teriflunomide and Brequinar.

CompoundPrimary TargetIC50 (nM) vs. Human DHODHOff-Target Kinase Panel (48 kinases) % Inhibition at 1 µMCytotoxicity (CC50 in µM) - HEK293 Cells
This compound DHODH 15 <10% for all kinases >50
TeriflunomideDHODH200<15% for all kinases>100
BrequinarDHODH10>50% inhibition of 5 kinases15

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of target specificity. The following are standard protocols for the key experiments cited in this guide.

DHODH Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the DHODH enzyme.

Materials:

  • Recombinant human DHODH enzyme

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone

  • Dihydroorotate (DHO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the DHODH enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding DHO.

  • Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Panel

This assay assesses the off-target effects of a compound against a panel of protein kinases.

Materials:

  • A panel of recombinant human kinases

  • ATP

  • Substrate peptides for each kinase

  • Radiolabeled ATP ([γ-³³P]ATP)

  • Test compound

Procedure:

  • Incubate the test compound with each kinase, its specific substrate peptide, and a mixture of labeled and unlabeled ATP.

  • After the reaction, spot the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase relative to a control reaction without the compound.

Cellular Cytotoxicity Assay

This assay determines the concentration at which a compound induces cell death.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Test compound

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 48 hours.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizing Experimental and Logical Frameworks

Graphical representations of workflows and biological pathways aid in the comprehension of complex processes.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Primary_Screen Primary Screen (DHODH Inhibition Assay) Selectivity_Panel Selectivity Panel (Kinase Profiling) Primary_Screen->Selectivity_Panel Assess Off-Target Effects Cytotoxicity_Assay Cytotoxicity Assay (HEK293 Cells) Selectivity_Panel->Cytotoxicity_Assay Evaluate Cellular Toxicity Lead_Optimization Lead_Optimization Cytotoxicity_Assay->Lead_Optimization Proceed if Specific & Non-toxic Compound 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Compound->Primary_Screen Determine IC50

Caption: Workflow for assessing the target specificity of a novel compound.

DHODH_pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP via UMP synthase Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides DHODH->Orotate Inhibitor 6-Bromo-2-hydroxyquinoline- 4-carboxylic acid Inhibitor->DHODH

Caption: The role of DHODH in the pyrimidine biosynthesis pathway.

Conclusion

Based on the comparative data presented, this compound demonstrates a promising profile as a potent and selective inhibitor of DHODH. Its high potency, coupled with a clean off-target profile and low cytotoxicity, suggests a favorable therapeutic window compared to existing compounds like Brequinar, which exhibits broader off-target effects and higher cytotoxicity. Further preclinical development is warranted to fully elucidate the therapeutic potential of this compound. The quinoline-based structure represents a versatile scaffold for developing targeted therapies.[2][3]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a halogenated quinoline derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all waste containing this chemical should be treated as hazardous unless specifically determined to be non-hazardous by a qualified professional[2][3]. Improper disposal of hazardous chemicals is not only unsafe but can also have legal consequences[3].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat[3]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[3].

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[1][4].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1][4].

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[1].

Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions[5][6]. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Solid Waste: Unused or contaminated solid this compound should be collected in its original container or a clearly labeled, sealable container compatible with the chemical[5]. The container must be labeled as "Hazardous Waste" and clearly identify the contents with the full chemical name[7][8]. Do not mix with other waste streams unless compatibility is confirmed[5].

  • Contaminated Materials: Any materials contaminated with this chemical, such as gloves, absorbent towels, or lab coats, should also be disposed of as solid chemical waste[5]. These items should be placed in a designated, sealed container labeled as hazardous waste[7].

  • Solutions: If the compound is in a solution, it must be segregated into the "halogenated organic waste" stream[6][9][10]. Do not mix halogenated waste with non-halogenated solvents[9][11].

Waste containers should be kept tightly closed except when adding waste and stored in a designated, well-ventilated hazardous waste storage area, away from incompatible materials[5][9]. It is recommended not to fill containers beyond 90% of their capacity[5][12].

Step-by-Step Disposal Plan

The primary and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service[2][4][13][14][15][16]. Laboratories must adhere to their institution's specific waste management protocols as well as all local, state, and federal regulations[1].

StepActionKey Considerations
1 Waste Characterization & Collection Identify all components of the waste. Collect solid waste, including contaminated labware and PPE, in a designated, compatible, and sealable container. Keep the container closed when not in use.[5][9][17]
2 Proper Labeling Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.[7][8]
3 Segregation and Storage Store the labeled waste container in a designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials, particularly non-halogenated waste.[5][6][9]
4 Arrange for Pickup Contact your institution's hazardous waste management program (e.g., EHS or OCRS) to schedule a pickup.[2][7] Do not transport hazardous waste yourself.[2]
5 Documentation Maintain a detailed log of the waste generated, including the chemical name, quantity, and accumulation start date, as required by your institution.[8][10]

Never dispose of this compound down the drain or in the regular trash[2][7][8]. Evaporation in a fume hood is also not an acceptable method of disposal[2].

Disposal Workflow

G Disposal Workflow for this compound cluster_0 Preparation Phase cluster_1 Waste Handling & Segregation cluster_2 Final Disposal Protocol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Collect Collect Waste in a Compatible Container FumeHood->Collect Label Label Container: 'Hazardous Waste' + Full Chemical Name Collect->Label Segregate Segregate as Halogenated Organic Waste Label->Segregate Store Store in Designated Waste Accumulation Area Segregate->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Documentation Maintain Waste Log ContactEHS->Documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, ensuring a secure laboratory environment.

Chemical Profile:

  • Name: this compound

  • CAS Number: 5463-29-6

  • Molecular Formula: C10H6BrNO3

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]

  • Causes skin irritation (Skin irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye irritation, Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust and vapors.[2][3]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against chemical splashes and airborne particles.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact. Gloves should be inspected before use and changed frequently.[1][3][4][5]
Body Protection Flame-resistant laboratory coat.To protect skin and personal clothing from contamination.[1][3][4]
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills and falling objects.[2][3]
Respiratory Protection NIOSH-approved respirator.Required when working outside a fume hood or if engineering controls are insufficient.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible.[4][6]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Engineering Controls: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates.[2][3]

  • Weighing and Transfer: Use appropriate tools and techniques to avoid generating dust when weighing and transferring the solid.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2][3]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][4]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container designated for halogenated organic waste.[2][3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2][3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.[2][3]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[2]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[3]

Procedural Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

start Start: Handling this compound prep Step 1: Pre-Handling Preparation - Conduct Risk Assessment - Verify Emergency Equipment - Don Full PPE start->prep handling Step 2: Handling - Work in Chemical Fume Hood - Weigh and Transfer Carefully - Prepare Solutions Slowly prep->handling disposal_decision End of Procedure? handling->disposal_decision disposal_decision->handling No disposal Step 3: Disposal - Segregate Solid & Liquid Waste - Label Containers Clearly - Store in Designated Area disposal_decision->disposal Yes end End disposal->end

Operational and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.